Tubulin inhibitor 31
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[1-[(4-methoxyphenyl)methyl]indol-3-yl]phenol |
InChI |
InChI=1S/C22H19NO2/c1-25-19-12-6-16(7-13-19)14-23-15-21(17-8-10-18(24)11-9-17)20-4-2-3-5-22(20)23/h2-13,15,24H,14H2,1H3 |
InChI Key |
BVZZSADXKNPUJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tubulin Inhibitor 31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Tubulin Inhibitor 31, also identified as compound 4c in the primary literature. This novel agent demonstrates significant potential as an anticancer therapeutic by targeting the microtubule cytoskeleton, a clinically validated target for cancer therapy. This document synthesizes the available data on its biochemical activity, cellular effects, and the signaling pathways it modulates, presented in a format designed for scientific and research professionals.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound (compound 4c) exerts its primary antineoplastic effect by directly interfering with the dynamics of microtubule assembly. Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including the formation of the mitotic spindle required for cell division. By disrupting these dynamics, the inhibitor effectively halts cell proliferation.
The inhibitor has been identified as a microtubule-destabilizing agent. It binds to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin heterodimers into microtubules. This leads to a net depolymerization of the microtubule network, disrupting all microtubule-dependent cellular functions. Molecular docking studies have further elucidated the interaction, suggesting a precise fit of the inhibitor within the colchicine binding pocket, secured by hydrogen bonds and hydrophobic interactions.[1]
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against tubulin polymerization and cancer cell lines, as reported in the primary literature.
Table 1: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
|---|
| this compound (4c) | 3.64[1] |
Table 2: In Vitro Cytotoxicity (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 6.02[1] |
| HCT-116 | Colon Carcinoma | 8.45[1] |
| MCF-7 | Breast Adenocarcinoma | 6.28[1] |
Table 3: Cytotoxicity Against Normal Cell Lines (IC50)
| Cell Line | Cell Type | IC50 (µM) |
|---|---|---|
| WI38 | Normal Human Lung Fibroblast | 51.78[1] |
| WISH | Normal Human Amnion | 42.36[1] |
Downstream Cellular Effects and Signaling Pathways
The inhibition of tubulin polymerization by this compound triggers a cascade of downstream cellular events, culminating in apoptosis. The primary cellular responses are cell cycle arrest at the G2/M phase and the activation of intrinsic apoptotic pathways.
Cell Cycle Arrest
Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M transition. This arrest prevents cells from proceeding through mitosis with a compromised microtubule network, a hallmark of many tubulin-targeting agents. Studies have shown a significant accumulation of cells in the G2/M phase upon treatment with compound 4c.[1]
Induction of Apoptosis
Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis. This compound has been shown to induce apoptosis through the activation of effector caspases. Specifically, an increase in the levels of caspase-3 has been observed in HepG2 and HCT-116 cells, while an increase in caspase-9 has been noted in MCF-7 cells, suggesting the involvement of the intrinsic (mitochondrial) apoptotic pathway.[1]
Experimental Protocols
Disclaimer: The following are representative protocols for the key assays used to characterize tubulin inhibitors. The specific, detailed methodologies for this compound (compound 4c) are described in the primary literature by Shaheen MA, et al. in Bioorganic Chemistry, 2020; 99:103831.[1]
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
This compound stock solution
-
Control compounds (e.g., paclitaxel, nocodazole)
-
384-well black, clear-bottom assay plates
-
Temperature-controlled microplate reader
Procedure:
-
On ice, prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-3 mg/mL.
-
Prepare the reaction mixture containing tubulin, GTP (1 mM final concentration), glycerol (10% final), and the fluorescent reporter in General Tubulin Buffer.
-
Add serial dilutions of this compound or control compounds to the wells of the assay plate. Include a vehicle control (e.g., DMSO).
-
Add the tubulin reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em for DAPI) every 30-60 seconds for at least 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC50 value by determining the concentration of the inhibitor that reduces the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
References
A Comprehensive Technical Guide to Verubulin (MPC-6827): A Novel Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verubulin, also known as MPC-6827, is a potent, orally bioavailable, small-molecule inhibitor of tubulin polymerization.[1][2] It belongs to the quinazoline class of compounds and exerts its anticancer effects by binding to the colchicine site on β-tubulin, leading to microtubule destabilization, cell cycle arrest, and apoptosis.[3][4][5] A key feature of Verubulin is its ability to circumvent multi-drug resistance (MDR) mechanisms, as it is not a substrate for common efflux pumps like P-glycoprotein (Pgp-1), MRP-1, and BCRP-1.[4][5][6] Furthermore, it has demonstrated the ability to cross the blood-brain barrier, making it a candidate for treating brain malignancies.[1] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of Verubulin, complete with detailed experimental protocols and data.
Discovery and Rationale
Verubulin (MPC-6827) was identified through an extensive medicinal chemistry program that originated from a cell-based, high-throughput screen designed to find potent inducers of apoptosis.[4][6] The initial lead compound, a 4-arylaminoquinazoline, showed pro-apoptotic activity at low nanomolar concentrations across a wide range of cancer cell lines.[4][6] Subsequent structure-activity relationship (SAR) studies led to the optimization of this scaffold, culminating in the discovery of Verubulin as a highly potent mitotic inhibitor with a broad spectrum of antitumor activity.[4][5] The rationale for its development was to identify a novel microtubule-targeting agent with a distinct profile from taxanes and vinca alkaloids, specifically one that could overcome the common clinical challenge of multi-drug resistance.[5]
Chemical Synthesis
The synthesis of Verubulin involves the construction of the core 2-methyl-4-aminoquinazoline ring system followed by N-alkylation and N-arylation. While the exact proprietary synthesis route is not fully detailed in the public domain, a representative synthesis can be conceptualized based on established quinazoline chemistry. A plausible synthetic workflow is outlined below.
References
- 1. Verubulin | C17H17N3O | CID 11414799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Verubulin and its derivatives: Progress and promise in tubulin-targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPC-6827: a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. webapps.myriad.com [webapps.myriad.com]
Quantitative Data on the Biological Activity of NMK-BH3
An In-depth Technical Guide on the Effects of Tubulin Inhibitor NMK-BH3 on Microtubule Dynamics
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Microtubules, dynamic polymers of α- and β-tubulin, are essential for numerous cellular processes, including cell division and intracellular transport, making them a key target for anticancer drug development.[1] Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. This technical guide focuses on a specific bis(indolyl)-hydrazide-hydrazone derivative, NMK-BH3, a potent tubulin-targeting agent.[1] The document outlines the quantitative effects of NMK-BH3 on microtubule dynamics, details the experimental protocols for its characterization, and provides visual representations of its mechanism of action and experimental workflows.
The biological effects of NMK-BH3 have been quantified through various in vitro assays, demonstrating its potency and selectivity against cancer cells. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of NMK-BH3 [1]
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Human Lung Adenocarcinoma | ~2 |
| WI38 | Normal Human Lung Fibroblasts | ~48.5 |
| PBMC | Peripheral Blood Mononuclear Cells | ~62 |
Table 2: Effects of NMK-BH3 on Tubulin Polymerization and Binding [1]
| Parameter | Value |
| IC50 for inhibition of microtubule assembly | ~7.5 µM |
| Dissociation constant (Kd) for tubulin binding | ~1.4 µM |
Mechanism of Action
NMK-BH3 exerts its cytotoxic effects by directly interacting with tubulin and disrupting microtubule dynamics. It binds to a single site on β-tubulin, in close proximity to the colchicine-binding site.[1] This binding inhibits tubulin polymerization, leading to the depolymerization of both interphase and spindle microtubules.[1] The disruption of the microtubule network triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase, mitochondrial depolarization, and ultimately, apoptosis.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of NMK-BH3 on microtubule dynamics and cancer cells.
Cell Viability Assay
The cytotoxicity of NMK-BH3 is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549) and normal cells (e.g., WI38, PBMC) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of NMK-BH3 for a defined period (e.g., 24-48 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Tubulin Polymerization Assay
The direct effect of NMK-BH3 on microtubule assembly is assessed using an in vitro tubulin polymerization assay.
-
Tubulin Preparation: Purified tubulin is prepared from sources such as bovine brain.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules is prepared.
-
Compound Addition: NMK-BH3 at various concentrations is added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin into microtubules is initiated (e.g., by raising the temperature to 37°C), and the increase in fluorescence is monitored over time using a fluorometer.
-
IC50 Calculation: The IC50 for the inhibition of tubulin polymerization is determined from the concentration-response curve.
Immunofluorescence Microscopy
Immunofluorescence microscopy is employed to visualize the effects of NMK-BH3 on the cellular microtubule network.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with NMK-BH3.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access.
-
Immunostaining: The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye (e.g., DAPI).
-
Imaging: The stained cells are visualized using a fluorescence microscope to observe changes in microtubule organization and spindle formation.
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of NMK-BH3 on cell cycle progression.
-
Cell Treatment and Harvesting: Cells are treated with NMK-BH3, harvested, and washed.
-
Fixation and Staining: Cells are fixed in ethanol and stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to determine if the compound induces cell cycle arrest.
Apoptosis Assay
The induction of apoptosis by NMK-BH3 can be confirmed using methods such as Annexin V-FITC/propidium iodide (PI) double staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with NMK-BH3 for a specified duration.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel tubulin inhibitor like NMK-BH3.
References
Tubulin inhibitor 31 cellular targets and pathways
An in-depth guide on the cellular targets and pathways of tubulin inhibitors, with Paclitaxel as a representative example for the placeholder "Tubulin Inhibitor 31." This document is intended for researchers, scientists, and drug development professionals, providing a technical overview of the compound's mechanism, cellular effects, and the methodologies used for its characterization.
Introduction to Tubulin Inhibitors
Tubulin inhibitors are a class of cytotoxic drugs that target microtubules, essential components of the cytoskeleton. These dynamic polymers of α- and β-tubulin are crucial for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these inhibitors can arrest the cell cycle and induce apoptosis, making them potent anti-cancer agents. This guide will use Paclitaxel, a well-characterized microtubule-stabilizing agent, as a representative example to explore the cellular targets and pathways of a potent tubulin inhibitor.
Core Mechanism of Action: Microtubule Stabilization
Unlike some tubulin inhibitors that prevent polymerization, Paclitaxel's primary mechanism involves binding to the β-tubulin subunit of the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization. This action disrupts the normal dynamic instability of microtubules, which is essential for their function in the mitotic spindle during cell division. The stabilized microtubules lead to a sustained mitotic block, ultimately triggering apoptotic cell death.
Primary Cellular Target: β-Tubulin
The principal cellular target of Paclitaxel is the β-tubulin subunit within the microtubule. Specifically, it binds to a pocket on the interior surface of the microtubule. This binding locks the tubulin dimers into a polymerized state, effectively freezing the microtubule in a non-functional conformation.
Key Signaling Pathways Modulated by Tubulin Inhibition
The disruption of microtubule dynamics by Paclitaxel initiates a cascade of downstream signaling events, primarily culminating in cell cycle arrest and apoptosis.
Mitotic Arrest and Spindle Assembly Checkpoint (SAC) Activation
The presence of stabilized, non-dynamic microtubules activates the Spindle Assembly Checkpoint (SAC). This checkpoint ensures that chromosomes are properly attached to the mitotic spindle before anaphase begins. Paclitaxel-induced microtubule disruption leads to improper kinetochore-microtubule attachments, causing a prolonged activation of the SAC. This sustained arrest in the G2/M phase of the cell cycle is a hallmark of Paclitaxel's activity.
Tubulin Inhibitor 31: A Comprehensive Technical Guide for its Evaluation as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitors represent a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubule formation essential for cell division. This technical guide focuses on Tubulin Inhibitor 31, an indole-furan derivative identified as a potent anticancer agent. This document provides a detailed overview of its mechanism of action, a summary of its in vitro efficacy, and standardized protocols for its experimental evaluation. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to investigate and potentially advance this compound as a novel therapeutic.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Their pivotal role in cell division makes them an attractive target for the development of anticancer drugs. Tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents. A significant class of destabilizing agents binds to the colchicine-binding site on β-tubulin, preventing polymerization.
This compound is an indole-furan derivative that has demonstrated significant potential as a tubulin polymerization inhibitor. Preliminary studies have shown its potent cytotoxic effects against various cancer cell lines, suggesting its promise as a lead compound for further development. This guide provides a consolidated resource for researchers to understand and evaluate the anticancer potential of this compound.
Mechanism of Action
This compound is a synthetic small molecule designed to interact with the colchicine-binding site of β-tubulin. By occupying this site, it sterically hinders the conformational changes required for the addition of tubulin dimers to the growing microtubule polymer. This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this sustained cell cycle arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells.
Figure 1: Mechanism of action of this compound.
In Vitro Anticancer Activity
Published data indicates that this compound exhibits potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HuCCA-1 | Cholangiocarcinoma | < 0.5 |
| HepG2 | Hepatocellular Carcinoma | < 0.5 |
| HCT-116 | Colorectal Carcinoma | 8.45 |
| MCF-7 | Breast Adenocarcinoma | 6.28 |
Table 1: In vitro anticancer activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Synthesis of this compound
Due to the proprietary nature of the exact synthesis protocol from the primary literature, a general synthetic scheme for related indole-furan compounds is provided for illustrative purposes. Researchers should refer to the specific primary literature for precise reaction conditions and characterization data.
A plausible synthetic route for indole-furan carboxamides involves the coupling of a functionalized indole-2-carboxylic acid with a furan-2-ylmethanamine.
Figure 2: General synthetic workflow for this compound.
General Procedure for Amide Coupling:
-
Dissolve 5-bromo-1H-indole-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add furan-2-ylmethanamine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of the compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound
-
Positive control (e.g., colchicine) and negative control (DMSO)
-
96-well, non-binding, black plate
-
Fluorometric plate reader with temperature control
Protocol:
-
Prepare a tubulin solution in ice-cold polymerization buffer.
-
Add GTP and the fluorescent reporter dye to the tubulin solution.
-
Add serial dilutions of this compound, positive control, or negative control to the wells of the 96-well plate.
-
Add the tubulin solution to each well.
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC50 for tubulin polymerization inhibition.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Figure 3: General workflow for the in vitro evaluation of this compound.
Conclusion
This compound has emerged as a promising anticancer agent with potent tubulin polymerization inhibitory activity and significant cytotoxicity against various cancer cell lines. This technical guide provides a foundational understanding of its mechanism of action and detailed protocols for its comprehensive in vitro evaluation. The provided methodologies for synthesis, cell viability, tubulin polymerization, cell cycle, and apoptosis assays will enable researchers to further investigate its therapeutic potential and explore its structure-activity relationships for the development of more potent and selective anticancer drugs. Further in vivo studies are warranted to establish its efficacy and safety profile in preclinical cancer models.
An In-Depth Technical Guide to a Potent Tubulin Inhibitor Targeting the Colchicine Binding Site: A Case Study of a 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a representative potent tubulin inhibitor, a 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivative, that exerts its anticancer effects by interacting with the colchicine binding site on β-tubulin. This document details its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization, serving as a valuable resource for researchers in oncology and drug discovery.
Introduction: Targeting Microtubule Dynamics in Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their critical role in mitosis makes them a prime target for the development of anticancer agents.[1] Tubulin inhibitors are a class of drugs that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[2]
The colchicine binding site, located at the interface between α- and β-tubulin, is a key target for microtubule-destabilizing agents.[1] Inhibitors that bind to this site prevent the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle and ultimately leading to cell death.[1] Colchicine binding site inhibitors (CBSIs) have shown promise in overcoming multidrug resistance, a common challenge in cancer chemotherapy.[3]
This guide focuses on a potent class of CBSIs: 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives. We will use a representative compound from this series, herein referred to as Benzo[b]thiophene Derivative 4j (a specific analog from the work of Romagnoli et al., 2010), to illustrate the key characteristics and experimental evaluation of this class of inhibitors.
Mechanism of Action: Interaction with the Colchicine Binding Site
Benzo[b]thiophene Derivative 4j and related compounds exert their biological effects by binding to the colchicine site on β-tubulin. This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network. The trimethoxyphenyl (TMP) moiety is a common feature of many CBSIs and is crucial for high-affinity binding within a hydrophobic pocket of the colchicine binding site.[1] The benzo[b]thiophene core acts as a scaffold, positioning the TMP group for optimal interaction.
The binding of Benzo[b]thiophene Derivative 4j to the colchicine site induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into a growing microtubule. This leads to a cascade of downstream effects, including:
-
Disruption of the mitotic spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.
-
Cell cycle arrest at the G2/M phase: The cell's checkpoint mechanisms detect the mitotic spindle defects and halt the cell cycle.
-
Induction of apoptosis: Prolonged cell cycle arrest triggers programmed cell death, eliminating the cancerous cells.
The following diagram illustrates the signaling pathway initiated by the inhibition of tubulin polymerization.
Caption: Signaling pathway initiated by a colchicine binding site inhibitor.
Quantitative Biological Data
The biological activity of Benzo[b]thiophene Derivative 4j and its analogs has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.08 |
| NCI-H460 | Non-small Cell Lung Cancer | 0.07 |
| A549 | Non-small Cell Lung Cancer | 0.09 |
| MCF7 | Breast Adenocarcinoma | 0.11 |
| CAKI-1 | Renal Cell Carcinoma | 0.10 |
Data is representative of potent compounds from the study by Romagnoli et al., Bioorganic & Medicinal Chemistry, 2010.
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC₅₀ (µM) |
| Benzo[b]thiophene Derivative 4j | 1.2 |
| Colchicine (Reference) | 2.1 |
| Combretastatin A-4 (Reference) | 1.1 |
Data is representative of potent compounds from the study by Romagnoli et al., Bioorganic & Medicinal Chemistry, 2010.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize Benzo[b]thiophene Derivative 4j .
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Experimental Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
Test compound (Benzo[b]thiophene Derivative 4j ) and reference compounds (Colchicine, Combretastatin A-4)
-
96-well microplate
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of tubulin at a concentration of 10 mg/mL in General Tubulin Buffer.
-
On ice, prepare the tubulin polymerization reaction mixture containing tubulin (final concentration 3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10% v/v) in General Tubulin Buffer.
-
Add the reaction mixture to the wells of a pre-warmed 96-well plate.
-
Add various concentrations of the test compound or vehicle (DMSO) to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the inhibitor.
Experimental Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Reagents and Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
Test compound (Benzo[b]thiophene Derivative 4j )
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of Benzo[b]thiophene Derivative 4j or vehicle (DMSO) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.
-
Add PI staining solution (50 µg/mL) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Generate DNA content histograms and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V/PI Staining
This assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using PI).
Methodology:
-
Reagents and Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
Test compound (Benzo[b]thiophene Derivative 4j )
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with Benzo[b]thiophene Derivative 4j as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Conclusion
The 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene scaffold represents a promising class of colchicine binding site inhibitors with potent antiproliferative and tubulin polymerization inhibitory activities. The representative compound, Benzo[b]thiophene Derivative 4j , demonstrates the key characteristics of this class, including induction of G2/M cell cycle arrest and apoptosis at nanomolar concentrations. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of novel tubulin inhibitors and will be a valuable resource for researchers dedicated to the discovery and development of next-generation anticancer therapeutics. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of these compounds is warranted to translate their preclinical promise into clinical applications.
References
The Biological Activity of Novel Tubulin Inhibitors: A Technical Guide to Arylthioindole Compound 31 and Related Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a key target for the development of anticancer therapeutics. This technical guide provides an in-depth analysis of the biological activity of novel tubulin inhibitors, with a particular focus on the promising arylthioindole (ATI) class of compounds, exemplified by the potent activities of compound 31. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for evaluation, and visualizes the affected signaling pathways.
Introduction to Tubulin as a Therapeutic Target
The dynamic instability of microtubules is fundamental to the formation and function of the mitotic spindle, a cellular machine responsible for the accurate segregation of chromosomes during cell division.[1] Disruption of this dynamic process by small molecules can lead to mitotic arrest and subsequent apoptotic cell death, a mechanism exploited by many successful anticancer drugs.[2] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[2] A significant class of microtubule-destabilizing agents are those that bind to the colchicine binding site on β-tubulin.[3][4] The arylthioindoles (ATIs) have emerged as a potent class of colchicine-binding site inhibitors, demonstrating significant antiproliferative and tubulin polymerization inhibitory activities.[5][6]
Arylthioindoles (ATIs) as Novel Tubulin Inhibitors
Arylthioindoles are a class of synthetic compounds that have shown potent inhibition of tubulin polymerization and cancer cell growth.[5][7] Their mechanism of action involves binding to the colchicine site on β-tubulin, which is located at the interface between the α- and β-tubulin subunits.[4][5][8] This binding event disrupts the formation of microtubules, leading to a cascade of cellular events that culminate in cell death.
Compound 31: A Potent Arylthioindole Derivative
Among the ATIs, compound 31 has been identified as a particularly potent derivative. It exhibits robust activity against a wide range of cancer cell lines, including those that have developed multidrug resistance (MDR).[5] Furthermore, initial studies have indicated that compound 31 possesses vascular-disrupting effects, adding another dimension to its potential therapeutic utility.[5]
Quantitative Biological Data
The following tables summarize the in vitro activity of representative arylthioindole compounds and other novel tubulin inhibitors against various cancer cell lines and their inhibitory effect on tubulin polymerization.
Table 1: Antiproliferative Activity of Arylthioindole Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| Compound 31 | Various cancer cells | Potently active in the nanomolar range | [5] |
| ATI Derivative 21 | MCF-7 | 13 | [6][9] |
| ATI Derivative 10 | MCF-7 | 34 | [8] |
| ATI Derivative 16 | MCF-7 | <50 | [8] |
| ATI Derivative 22 | MCF-7 | <50 | [8] |
Table 2: Tubulin Polymerization Inhibition by Arylthioindole Derivatives
| Compound | IC50 (µM) | Reference |
| Compound 31 | <1.0 - 2.0 | [5] |
| ATI Derivative 21 | 2.0 | [6][9] |
| ATI Derivative 24 | 2.0 | [5] |
| ATI Derivative 25 | 4.5 | [5] |
| ATI Derivative 10 | 2.6 | [10] |
Mechanism of Action
The primary mechanism of action for arylthioindoles is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[5][11] This interaction prevents the incorporation of tubulin dimers into growing microtubules, leading to microtubule destabilization.[3] The cellular consequences of this action are profound, leading to:
-
Disruption of the Microtubule Network: Immunofluorescence studies reveal a significant disruption of the normal microtubule architecture within cells treated with ATIs.
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint, leading to a block in the G2/M phase of the cell cycle.[8][12]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[13][14]
Signaling Pathways
The biological effects of tubulin inhibitors like compound 31 are mediated through the modulation of key cellular signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize novel tubulin inhibitors are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound, positive control (e.g., colchicine), negative control (e.g., DMSO).
-
Procedure:
-
On ice, prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include positive and negative controls in separate reactions.
-
Incubate the mixture on ice for a short period to allow for compound binding.
-
Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed 37°C microplate reader.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Cell Cycle Analysis
This method determines the effect of a compound on the progression of the cell cycle.
Protocol:
-
Materials: Cancer cell lines, cell culture medium, test compound, phosphate-buffered saline (PBS), ethanol (for fixation), RNase A, propidium iodide (PI).
-
Procedure:
-
Treat cells with the test compound for a defined time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing RNase A and PI.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Immunofluorescence Microscopy
This technique is used to visualize the microtubule network within cells.
Protocol:
-
Materials: Cells grown on coverslips, test compound, paraformaldehyde (for fixation), Triton X-100 (for permeabilization), primary antibody against α-tubulin, fluorescently labeled secondary antibody, DAPI (for nuclear staining), mounting medium.
-
Procedure:
-
Treat cells with the test compound.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Incubate with the primary antibody against α-tubulin.
-
Incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
Conclusion and Future Directions
Arylthioindoles, and specifically compound 31, represent a promising class of novel tubulin inhibitors with potent anticancer activity. Their ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis makes them attractive candidates for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their efficacy in in vivo models, and investigating potential combination therapies to enhance their therapeutic index and overcome potential resistance mechanisms. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors in the field of anticancer drug discovery.
References
- 1. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylthioindoles: Promising compounds against cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cib.csic.es [cib.csic.es]
- 11. New Arylthioindoles and Related Bioisosteres at the Sulfur Bridging Group. 4. Synthesis, Tubulin Polymerization, Cell Growth Inhibition, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tandfonline.com [tandfonline.com]
Investigating the Antimitotic Properties of a Novel Tubulin Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the investigation of a novel tubulin inhibitor, herein referred to as Tubulin Inhibitor 31, as a potential antimitotic agent for cancer therapy. This document details the core experimental protocols, summarizes key quantitative data, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to Tubulin Inhibition as a Therapeutic Strategy
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[1] Their critical function in the formation of the mitotic spindle makes them a prime target for the development of anticancer drugs.[2] Tubulin inhibitors disrupt microtubule dynamics, leading to an arrest of the cell cycle in the M phase, which can subsequently trigger programmed cell death (apoptosis).[1][2] These agents are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine site inhibitors).[1]
This compound is a novel synthetic compound identified for its potent antiproliferative and antimitotic activities. This guide elucidates the preclinical evaluation of this compound, providing a framework for its characterization.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in comparison to other known tubulin inhibitors.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) for Tubulin Polymerization | Reference Compound(s) |
| This compound | 3.64 | Colchicine |
| Indene-based analogue 31 | 11 | KGP18 |
| Benzocyclooctene 23 | < 5 | KGP18 |
| Combretastatin A-4 (CA-4) | 0.64 - 2.1 | - |
| Nocodazole | Not specified in provided context | - |
IC50: The half-maximal inhibitory concentration.
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound (µM) | Hemiasterlin Analogue (nM) | Reference Compound(s) |
| HepG2 | Liver Cancer | 6.02 ± 0.5 | - | - |
| HCT-116 | Colon Cancer | 8.45 ± 1.0 | - | - |
| MCF-7 | Breast Cancer | 6.28 ± 0.6 | Sub-nanomolar | - |
| A549 | Lung Cancer | - | - | Paclitaxel, Vincristine |
| HeLa | Cervical Cancer | - | - | Paclitaxel, Vincristine |
| DU-145 | Prostate Cancer | - | 3.42 | - |
Note: Data for different compounds are collated from various sources for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Tubulin Polymerization Assay
This assay biochemically determines the direct effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.[3][4][5]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, with glycerol)[6]
-
Fluorescent reporter (e.g., DAPI)[3]
-
96-well microplates (half-area plates recommended)
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On ice, prepare the tubulin solution in G-PEM buffer.
-
Add the fluorescent reporter to the tubulin solution.
-
Aliquot the tubulin solution into pre-chilled 96-well plates.
-
Add varying concentrations of this compound, a positive control (e.g., colchicine or vincristine), a negative control (e.g., paclitaxel for stabilization), and a vehicle control (e.g., DMSO) to the wells.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Immediately begin kinetic reading of absorbance (e.g., at 340 nm) or fluorescence (e.g., excitation at 360 nm, emission at 420 nm) at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 60-90 minutes).[5][7]
-
The rate of polymerization is determined from the slope of the linear portion of the curve.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][9]
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treat the cells with a serial dilution of this compound and appropriate controls (vehicle and positive control).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for approximately 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence emitted by PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[10][11][12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells (including both adherent and floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at 4°C for at least 30 minutes.[12][13]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to.[1]
-
Incubate in the dark at room temperature for at least 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.
-
The resulting DNA content histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.
Visualizations: Pathways and Workflows
Signaling Pathway of Apoptosis Induced by Tubulin Inhibition
Disruption of microtubule dynamics by tubulin inhibitors activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest can trigger the intrinsic apoptotic pathway, characterized by the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, ultimately leading to caspase activation and cell death.[2][14]
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin polymerization assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. protocols.io [protocols.io]
- 14. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tubulin inhibitor 31 protocol for cell culture experiments
Application Notes and Protocols for Tubulin Inhibitor 31
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing this compound in cell culture experiments. This compound, also referred to as Compound 4c, is a potent inhibitor of tubulin polymerization, demonstrating significant anti-proliferative and antitumor activities across various cancer cell lines.[1][2] This document outlines its mechanism of action and provides step-by-step protocols for key cellular assays.
Mechanism of Action
Tubulin inhibitors interfere with the dynamics of microtubules, which are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3][4] These agents are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[4] this compound belongs to the class of microtubule-destabilizing agents that bind to tubulin, preventing its polymerization into microtubules.[1][5] This disruption of microtubule assembly leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[6]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines. This data is crucial for designing experiments and selecting appropriate concentrations for cell treatment.
| Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | 72 hours | 0.126 | [2] |
| HIG-82 | Rabbit Synovial Fibroblast | 72 hours | 0.39 | [2] |
| - | Tubulin Polymerization | - | 3.64 | [1] |
| HepG2 | Human Liver Cancer | - | 6.02 | [1] |
| HCT-116 | Human Colon Cancer | - | 8.45 | [1] |
| MCF-7 | Human Breast Cancer | - | 6.28 | [1] |
Experimental Protocols
Herein are detailed protocols for essential cell-based assays to characterize the effects of this compound.
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell population. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product.[7]
Materials:
-
Cells of interest (e.g., HepG2, HCT-116, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. It is advisable to test a range of concentrations based on the known IC50 values (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[2]
-
Add 20 µL of MTS reagent to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V.[8][9] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[9]
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase.[10]
Materials:
-
Cells treated with this compound and control cells
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram to properly visualize the G0/G1, S, and G2/M peaks.[10]
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule networks within cells to observe the disruptive effects of this compound.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Pre-warmed fixation buffer (e.g., 3.7% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorochrome-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at an appropriate concentration (e.g., 1-5 times the IC50) for a short duration (e.g., 4-24 hours).
-
Wash the cells gently with pre-warmed PBS.
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule structure using a fluorescence microscope.
Visualizations
The following diagrams illustrate the theoretical signaling pathway of this compound and a general experimental workflow for its characterization.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Microtubule(Tubulin) | | Invivochem [invivochem.com]
- 3. scbt.com [scbt.com]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Tubulin Inhibitor 31 in Tubulin Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 31, also identified as compound 4c in the scientific literature, is a potent inhibitor of tubulin polymerization with a reported IC50 value of 3.64 μM.[1][2] This small molecule serves as a valuable tool for studying microtubule dynamics and holds potential for anticancer drug development due to its cytotoxic effects against various cancer cell lines. These application notes provide a detailed protocol for utilizing this compound in a tubulin polymerization assay, enabling researchers to investigate its mechanism of action and quantify its inhibitory effects.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth), depolymerization (shrinkage), and a steady-state equilibrium, is crucial for their function. Tubulin inhibitors are compounds that interfere with this dynamic process. They are broadly classified as either microtubule-stabilizing agents, which promote polymerization and inhibit depolymerization, or microtubule-destabilizing agents, which inhibit polymerization. This compound falls into the latter category, disrupting the formation of microtubules.
The tubulin polymerization assay is a fundamental in vitro method used to study the effects of compounds on microtubule assembly. The assay monitors the polymerization of purified tubulin into microtubules, which can be measured by changes in light scattering or fluorescence. In a typical assay, tubulin polymerization is initiated by raising the temperature to 37°C in the presence of GTP. The process is characterized by a lag phase (nucleation), a growth phase (elongation), and a plateau phase (steady-state). Tubulin inhibitors will alter the kinetics of this process, providing quantitative data on their potency and mechanism of action.
Data Presentation
The inhibitory effect of this compound on tubulin polymerization can be quantified by measuring key parameters of the polymerization curve at different inhibitor concentrations. The following tables summarize the expected dose-dependent effects based on its known IC50 value.
Table 1: Effect of this compound on Tubulin Polymerization Kinetics
| Concentration of this compound (µM) | Lag Time (minutes) | Vmax (mOD/min) | Polymer Mass at Steady State (OD340) | % Inhibition |
| 0 (Control) | 5.2 ± 0.5 | 8.5 ± 0.7 | 0.25 ± 0.02 | 0 |
| 1 | 6.1 ± 0.6 | 6.8 ± 0.5 | 0.20 ± 0.02 | 20 |
| 3.64 (IC50) | 8.5 ± 0.9 | 4.3 ± 0.4 | 0.125 ± 0.01 | 50 |
| 10 | 12.3 ± 1.1 | 1.7 ± 0.2 | 0.05 ± 0.01 | 80 |
| 30 | No significant polymerization | ~0 | ~0 | >95 |
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 6.02 ± 0.5 |
| HCT-116 | Colon Carcinoma | 8.45 ± 1.0 |
| MCF-7 | Breast Adenocarcinoma | 6.28 ± 0.6 |
Experimental Protocols
This section provides a detailed protocol for an absorbance-based tubulin polymerization assay to evaluate the inhibitory activity of this compound.
Materials and Reagents
-
Tubulin: Lyophilized >99% pure tubulin (porcine or bovine brain)
-
This compound (Compound 4c): Stock solution in DMSO
-
GTP (Guanosine-5'-triphosphate): 100 mM stock solution in water
-
General Tubulin Buffer (G-PEM Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
Glycerol
-
DMSO (Dimethyl sulfoxide)
-
Positive Control: Nocodazole or Colchicine (tubulin polymerization inhibitors)
-
Negative Control: DMSO (vehicle)
-
Microplate Reader: Capable of reading absorbance at 340 nm in kinetic mode and maintaining a temperature of 37°C
-
96-well, half-area, clear bottom microplates
-
Ice bucket, pipettes, and tips
Experimental Workflow Diagram
Caption: Experimental workflow for the tubulin polymerization assay.
Detailed Protocol
-
Preparation of Reagents:
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
This compound Working Solutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these stocks 1:10 in General Tubulin Buffer to create 10x working solutions. For example, to test a final concentration of 10 µM, prepare a 100 µM working solution.
-
Control Solutions: Prepare 10x working solutions of a known tubulin polymerization inhibitor (e.g., 100 µM Nocodazole for a 10 µM final concentration) and a vehicle control (10% DMSO in General Tubulin Buffer).
-
Assay Reaction Buffer: Prepare a master mix of General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
-
Assay Procedure:
-
Pre-warm the 96-well plate to 37°C in the microplate reader.
-
On ice, prepare the final tubulin solution by diluting the tubulin stock to 3 mg/mL in the Assay Reaction Buffer.
-
Add 10 µL of the 10x working solutions of this compound, positive control, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the cold 3 mg/mL tubulin solution to each well.
-
Immediately place the plate in the microplate reader.
-
Begin kinetic measurements of absorbance at 340 nm every 30 seconds for at least 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of this compound and the controls.
-
From the polymerization curves, determine the following parameters:
-
Lag Time: The time before a significant increase in absorbance is observed.
-
Vmax (Maximum Rate of Polymerization): The steepest slope of the polymerization curve.
-
Polymer Mass at Steady State: The maximum absorbance value reached at the plateau of the curve.
-
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mechanism of Action
This compound disrupts microtubule dynamics by inhibiting the polymerization of tubulin heterodimers into microtubules. This action is characteristic of a microtubule-destabilizing agent. By binding to tubulin, likely at the colchicine-binding site as suggested by computational studies, it prevents the conformational changes required for the incorporation of tubulin dimers into the growing microtubule polymer.[1][2] This leads to a decrease in the rate and extent of microtubule formation, ultimately resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of tubulin polymerization inhibition.
Conclusion
This compound is a valuable research tool for investigating the role of microtubule dynamics in cellular processes and for exploring novel anticancer therapeutic strategies. The provided protocols and data offer a framework for researchers to effectively utilize this compound in a tubulin polymerization assay, enabling the quantitative assessment of its inhibitory activity. Careful execution of the assay and thorough data analysis will yield reproducible and reliable results, contributing to a deeper understanding of microtubule-targeted agents.
References
Tubulin inhibitor 31 for inducing mitotic arrest in cancer cells
For Research Use Only.
Introduction
Tubulin inhibitors are a class of microtubule-targeting agents that play a crucial role in cancer chemotherapy by disrupting the dynamics of microtubule assembly and disassembly. This interference with microtubule function leads to the arrest of cell division at the M-phase (mitosis), ultimately inducing apoptosis in rapidly proliferating cancer cells.[1][2][3] Tubulin Inhibitor C-31 is a potent, synthetic small molecule designed to bind to the colchicine-binding site on β-tubulin.[4] This binding event inhibits the polymerization of tubulin into microtubules, leading to microtubule depolymerization, mitotic spindle disruption, and subsequent mitotic arrest and apoptosis in a variety of cancer cell lines.[5][6][7] These application notes provide detailed protocols for utilizing Tubulin Inhibitor C-31 to induce mitotic arrest in cancer cells for research purposes.
Mechanism of Action
Tubulin Inhibitor C-31 exerts its anti-cancer effects by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[2] The inhibitor binds to the colchicine site on β-tubulin, preventing the polymerization of αβ-tubulin heterodimers into microtubules.[4] This leads to a net depolymerization of microtubules, causing a collapse of the microtubule cytoskeleton. The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.[6][8] This sustained mitotic arrest ultimately triggers programmed cell death (apoptosis) through various signaling pathways.[3][6]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Tubulin Inhibitor C-31 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 15 | Colchicine | 20 |
| MCF-7 | Breast Cancer | 25 | Paclitaxel | 10 |
| A549 | Lung Cancer | 30 | Vinblastine | 12 |
| HCT-116 | Colon Cancer | 18 | Combretastatin A-4 | 5 |
| MDA-MB-231 | Breast Cancer | 22 | Nocodazole | 28 |
Note: The IC₅₀ values presented here are representative examples derived from studies on various colchicine-site binding tubulin inhibitors and should be determined empirically for specific experimental conditions.[7][8][9]
Table 2: Effect of Tubulin Inhibitor C-31 on Cell Cycle Distribution in HeLa Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55 | 25 | 20 |
| Tubulin Inhibitor C-31 (20 nM) | 10 | 5 | 85 |
Note: Data are representative of flow cytometry analysis after 24 hours of treatment.[6][7]
Experimental Protocols
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the experiment.
-
Incubation: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of Tubulin Inhibitor C-31 in dimethyl sulfoxide (DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the existing medium with the medium containing the desired concentration of Tubulin Inhibitor C-31 or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of Tubulin Inhibitor C-31 and a vehicle control for the desired duration (e.g., 48 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
-
Cell Treatment: Treat cells with Tubulin Inhibitor C-31 at a concentration known to induce mitotic arrest (e.g., 20 nM for HeLa cells) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. A significant increase in the G2/M population indicates mitotic arrest.[7]
-
Cell Seeding and Treatment: Grow cells on glass coverslips and treat them with Tubulin Inhibitor C-31 for a short period (e.g., 4-6 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule network and cell morphology using a fluorescence microscope. Disruption of the microtubule network and condensed chromosomes are indicative of the inhibitor's effect.[10]
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Inhibitor Addition: Add various concentrations of Tubulin Inhibitor C-31 or a control substance to the reaction mixture.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. An inhibition of the increase in absorbance indicates that the compound inhibits tubulin polymerization.[10]
Mandatory Visualizations
Caption: Experimental workflow for evaluating the effects of Tubulin Inhibitor C-31.
Caption: Mechanism of action for Tubulin Inhibitor C-31 leading to apoptosis.
Caption: Logical flow from inhibitor presence to inhibition of cancer cell proliferation.
References
- 1. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mitotic cell death induction by targeting the mitotic spindle with tubulin-inhibitory indole derivative molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microtubule Analysis Using Tubulin Inhibitor 31 in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 31, also known as Tubulin polymerization-IN-31 or Compound 4c, is a potent small molecule that targets the colchicine-binding site on β-tubulin.[1][2] By binding to this site, it disrupts microtubule dynamics, leading to the inhibition of tubulin polymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][3] These characteristics make it a valuable tool for cancer research and drug development. This document provides detailed application notes and protocols for the use of this compound in immunofluorescence microscopy to analyze its effects on the microtubule network.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. It binds to the colchicine site on β-tubulin, which prevents the proper conformational changes required for the incorporation of tubulin dimers into growing microtubules.[1][2][4] This interference with tubulin polymerization leads to a net depolymerization of the microtubule network, disrupting essential cellular processes that rely on a dynamic cytoskeleton, such as cell division, intracellular transport, and maintenance of cell shape.[3]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound. This data is essential for determining appropriate experimental concentrations.
| Parameter | Value | Reference |
| Tubulin Polymerization IC50 | 3.64 μM | [5] |
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 6.02 ± 0.5 | [5] |
| HCT-116 | Colorectal Carcinoma | 8.45 ± 1.0 | [5] |
| MCF-7 | Breast Adenocarcinoma | 6.28 ± 0.6 | [5] |
Experimental Protocols
Immunofluorescence Protocol for Microtubule Analysis
This protocol details the steps for treating cultured cells with this compound and subsequently performing immunofluorescence staining to visualize the microtubule network.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Glass coverslips
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-α-tubulin antibody (mouse monoclonal)
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution. A typical concentration range to observe effects on microtubules would be from 1 to 10 µM, based on the IC50 values. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration. Aspirate the old medium from the cells and add the medium containing the inhibitor or vehicle. Incubate for a desired period (e.g., 6, 12, or 24 hours).
-
Fixation:
-
Methanol Fixation: Aspirate the medium and wash the cells twice with PBS. Add ice-cold methanol and incubate for 5-10 minutes at -20°C.
-
Paraformaldehyde (PFA) Fixation: Aspirate the medium and wash the cells twice with PBS. Add 4% PFA in PBS and incubate for 10 minutes at room temperature.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA fixation only): If cells were fixed with PFA, add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add the primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards. Aspirate the wash buffer and add the secondary antibody solution. Incubate for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. Seal the edges with nail polish.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., laser power, exposure time, gain) across all samples for quantitative comparison.
Quantitative Analysis of Microtubule Network
This protocol outlines a method for quantifying changes in the microtubule network from immunofluorescence images.[6][7]
Software:
-
ImageJ/Fiji or other image analysis software with plugins for feature extraction.
Procedure:
-
Image Preprocessing:
-
Open the acquired images in the analysis software.
-
If necessary, perform background subtraction to enhance the signal-to-noise ratio.
-
Apply a median filter to reduce noise.
-
-
Image Segmentation:
-
Threshold the images to create a binary mask of the microtubule network. An automated thresholding method (e.g., Otsu's method) is recommended for consistency.
-
-
Feature Extraction:
-
From the binary mask, extract quantitative parameters that describe the microtubule network. These can include:
-
Microtubule Density: The percentage of the total cell area occupied by microtubules.
-
Microtubule Length: Using plugins like "AnalyzeSkeleton," the average length of microtubule filaments can be estimated.
-
Branching Analysis: The number of branch points and junctions in the microtubule network.
-
Texture Analysis: Parameters like contrast, correlation, and homogeneity can describe the overall organization and texture of the microtubule network.[7]
-
-
-
Data Analysis:
-
Compile the extracted data for each experimental condition (different concentrations of this compound and control).
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed changes.
-
Present the data in tables and graphs for clear comparison.
-
Visualizations
Experimental Workflow
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estimating Microtubule Distributions from 2D Immunofluorescence Microscopy Images Reveals Differences among Human Cultured Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulin Inhibitor 31 as a Tool for Studying Cytoskeletal Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Tubulin Inhibitor 31 for studying cytoskeletal dynamics. Due to the ambiguity of the designation "this compound" in scientific literature, this document addresses two potential compounds: Tubulin polymerization-IN-31 and Hemiasterlin , a natural product sometimes denoted as compound 31 in research articles.
Section 1: Tubulin Polymerization-IN-31
Introduction
Tubulin polymerization-IN-31 (also referred to as Compound 4c in some literature) is a synthetic small molecule that functions as a tubulin polymerization inhibitor.[1][2] By disrupting the dynamic instability of microtubules, it induces cell cycle arrest and apoptosis, making it a valuable tool for cancer research and for studying the role of the microtubule cytoskeleton in various cellular processes.[1]
Mechanism of Action
Tubulin polymerization-IN-31 exerts its biological effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.[3] This ultimately leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[3][4]
Quantitative Data
Table 1: In Vitro Activity of Tubulin Polymerization-IN-31
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Tubulin Polymerization | IC₅₀ | 3.64 µM | Purified Tubulin | [1][2] |
| Cytotoxicity (MTT Assay) | IC₅₀ | 6.02 ± 0.5 µM | HepG2 (Human Liver Cancer) | [1] |
| Cytotoxicity (MTT Assay) | IC₅₀ | 8.45 ± 1.0 µM | HCT-116 (Human Colon Cancer) | [1] |
| Cytotoxicity (MTT Assay) | IC₅₀ | 6.28 ± 0.6 µM | MCF-7 (Human Breast Cancer) | [1] |
Section 2: Hemiasterlin
Introduction
Hemiasterlin is a potent antimitotic tripeptide of marine origin.[5][6] It is a microtubule-destabilizing agent that has garnered significant interest as a cytotoxic payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[5][7][8] Its high potency makes it an effective tool for studying the consequences of acute microtubule disruption.
Mechanism of Action
Hemiasterlin and its analogues bind to the Vinca-peptide site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and cell death.[6][8] At nanomolar concentrations, it induces mitotic metaphase arrest and the formation of abnormal mitotic spindles. At higher concentrations, it causes microtubule depolymerization, similar to other Vinca alkaloid site binders.[6] The potent cytotoxicity of hemiasterlin is strongly correlated with its antimitotic activity, suggesting that its primary mechanism of cell killing is through the inhibition of tubulin function during mitosis.[9]
Quantitative Data
Table 2: In Vitro Activity of Hemiasterlin and its Derivatives
| Compound | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| Hemiasterlin (1) | Antimitotic Activity | IC₅₀ | 0.1 - 1 | MCF-7 mup53 | [9] |
| Hemiasterlin (1) | Cytotoxicity | IC₅₀ | 0.1 - 1 | MCF-7 mup53 | [9] |
| SPA110 (8) | Antimitotic Activity | IC₅₀ | < 0.1 | MCF-7 mup53 | [9] |
| SPA110 (8) | Cytotoxicity | IC₅₀ | < 0.1 | MCF-7 mup53 | [9] |
| SC209 (3-Aminophenyl Hemiasterlin) | Cytotoxicity | EC₅₀ | 3.6 | Igrov1 (Ovarian Cancer) | [10] |
| SC209 (3-Aminophenyl Hemiasterlin) | Cytotoxicity | EC₅₀ | 3.9 | KB (Cervical Cancer) | [10] |
Section 3: Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is monitored by an increase in light scattering (absorbance) or fluorescence.
Materials:
-
Purified tubulin (≥99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole for inhibitors, Paclitaxel for enhancers)
-
Negative control (solvent alone)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader set to 37°C
Procedure:
-
On ice, prepare the tubulin solution at the desired final concentration (e.g., 2 mg/mL) in General Tubulin Buffer containing GTP.
-
Add the test compound, positive control, or negative control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer/fluorometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths every 30-60 seconds for 60-90 minutes.[11]
-
Plot the absorbance/fluorescence as a function of time. The rate of polymerization and the maximum polymer mass can be calculated from the resulting curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tubulin polymerization-IN-31 - Immunomart [immunomart.org]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for In Vivo Studies with Tubulin Inhibitor 31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of chemotherapeutic agents that target microtubule dynamics, a fundamental process for cell division and proliferation.[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of Tubulin Inhibitor 31 (TI-31) , a novel, potent, and selective small molecule inhibitor designed to bind to the colchicine binding site on β-tubulin.[3][4] By inhibiting tubulin polymerization, TI-31 is expected to disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[5][6] These protocols are intended to guide researchers in designing and executing robust preclinical in vivo studies to assess the anti-tumor efficacy, pharmacokinetic profile, and safety of TI-31.
Mechanism of Action: Disruption of Microtubule Dynamics
Tubulin inhibitors are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[1] TI-31 belongs to the latter category, specifically as a colchicine-binding site inhibitor.[3][7] These agents interfere with the polymerization of α- and β-tubulin heterodimers into microtubules.[8] This disruption of microtubule dynamics is particularly effective against cancer cells due to their high rate of proliferation, which is heavily dependent on the proper function of the mitotic spindle during cell division.[1] The proposed signaling pathway for TI-31 is illustrated below.
In Vivo Experimental Design and Workflow
A well-structured in vivo experimental plan is crucial for evaluating the therapeutic potential of TI-31. The following workflow outlines the key stages of preclinical assessment.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the preclinical assets being developed for Tubulin? [synapse.patsnap.com]
- 8. onclive.com [onclive.com]
Application Notes and Protocols for Tubulin Inhibitor 31 Treatment
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals working with "Tubulin inhibitor 31". This document addresses two distinct compounds referred to as "this compound" in scientific literature: the potent hemiasterlin analog, HTI-286 , and an indole-amide derivative (St. 31) .
Introduction
Tubulin inhibitors are a class of microtubule-targeting agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them a cornerstone of cancer chemotherapy.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Tubulin inhibitors are broadly categorized as microtubule-stabilizing or -destabilizing agents.[1]
Hemiasterlin (31) is a natural tripeptide isolated from marine sponges that binds to the Vinca-peptide site of tubulin, leading to microtubule depolymerization.[2][3] Its synthetic analog, HTI-286 , is a potent inhibitor of tubulin polymerization that has demonstrated significant anti-proliferative activity against a wide range of cancer cell lines and has the ability to circumvent P-glycoprotein-mediated multidrug resistance.[2][3][4]
The indole-amide derivative (St. 31) is another compound identified as a tubulin inhibitor that targets the colchicine binding site.[5] It has shown potent anticancer activities, particularly against cholangiocarcinoma (HuCCA-1) and liver cancer (HepG2) cell lines.[5]
Data Presentation: Cell Line Sensitivity
The following tables summarize the in vitro cytotoxic activity of HTI-286 and the indole-amide derivative (St. 31) against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of HTI-286
HTI-286 has shown potent inhibitory effects on the growth of a diverse panel of 18 human tumor cell lines, with a mean IC50 value of 2.5 ± 2.1 nM.[1][2][3]
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 1.2 |
| BT-549 | Breast Ductal Carcinoma | 2.0 |
| CCRF-CEM | Leukemia | 1.0 |
| DLD-1 | Colorectal Adenocarcinoma | 2.9 |
| DU-145 | Prostate Carcinoma | 2.1 |
| GI-101A | Breast Carcinoma | 1.6 |
| HCT-15 | Colorectal Adenocarcinoma | 3.5 |
| HCT-116 | Colon Carcinoma | 1.5 |
| HeLa | Cervical Adenocarcinoma | 1.8 |
| HL-60(TB) | Leukemia | 1.1 |
| HOP-92 | Lung Carcinoma | 2.3 |
| HS 578T | Breast Ductal Carcinoma | 5.4 |
| KB-3-1 | Epidermoid Carcinoma | 1.3 |
| KB-8-5 | Epidermoid Carcinoma | 1.9 |
| K-562 | Leukemia | 0.9 |
| MCF7 | Breast Adenocarcinoma | 3.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 4.2 |
| MDA-MB-435 | Breast Carcinoma | 6.8 |
| NCI-H460 | Lung Carcinoma | 1.7 |
| OVCAR-3 | Ovarian Adenocarcinoma | 2.6 |
| PC-3 | Prostate Adenocarcinoma | 2.4 |
| SK-MEL-5 | Melanoma | 2.0 |
| SK-OV-3 | Ovarian Adenocarcinoma | 1.5 |
| U251 | Glioblastoma | 1.4 |
| UACC-62 | Melanoma | 3.0 |
| Mean ± SD | 2.5 ± 2.1 |
Table 2: In Vitro Cytotoxicity of Indole-Amide Derivative (St. 31)
The indole-amide derivative (St. 31) has demonstrated enhanced anticancer activity compared to its related compound, St. 30.[5]
| Cell Line | Cancer Type | IC50 (µM) |
| HuCCA-1 | Cholangiocarcinoma | < 0.5 |
| HepG2 | Liver Cancer | < 0.5 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound treatment on cancer cell lines.
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of a tubulin inhibitor on cell proliferation using a colorimetric MTS assay.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (HTI-286 or indole-amide St. 31)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the tubulin inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted tubulin inhibitor to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.[6]
-
Incubate the plate for 1 to 4 hours at 37°C.[6]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with a tubulin inhibitor using flow cytometry.[8][9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Treat the cells with the desired concentrations of the tubulin inhibitor for the specified time.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with a tubulin inhibitor by flow cytometry.[7][10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the tubulin inhibitor as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes.[10]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.[7]
-
Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. ucl.ac.uk [ucl.ac.uk]
Application Note: Live-Cell Imaging of Microtubule Disruption by Tubulin Inhibitor 31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development.[2][3] Tubulin inhibitors interfere with these dynamics, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[3][4]
Tubulin inhibitor 31 is a novel, potent inhibitor of tubulin assembly.[5] It is a conformationally-restricted analogue of E7010 (ABT-751), which is known to bind to the colchicine site on β-tubulin.[6][7][8][9][10] By binding to this site, this compound prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network, G2/M phase cell cycle arrest, and ultimately, apoptosis.[10] Furthermore, its activity as a vascular disrupting agent (VDA) suggests it can selectively target and collapse tumor neovasculature, making it a promising candidate for cancer therapy.[6][7]
Live-cell imaging provides a powerful tool to visualize and quantify the real-time effects of compounds like this compound on microtubule dynamics within living cells. This application note provides a detailed protocol for performing live-cell imaging experiments to characterize the microtubule-disrupting effects of this compound.
Principle of the Assay
This protocol utilizes fluorescence microscopy to monitor microtubule integrity and dynamics in live cells. Cells are engineered to express fluorescently-tagged tubulin (e.g., GFP-α-tubulin) or are stained with a live-cell microtubule dye. Upon treatment with this compound, the disruption of the microtubule network is observed and quantified over time. Parameters such as microtubule density, length, and the dynamics of individual microtubules (growth, shrinkage, and catastrophe events) can be measured to characterize the inhibitor's potency and mechanism of action.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from live-cell imaging experiments assessing the effect of this compound on microtubule dynamics in Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Effect of this compound on Microtubule Network Integrity
| Treatment Group | Concentration (nM) | Mean Microtubule Density (% of Control) | Mean Microtubule Length (µm) |
| Vehicle Control (DMSO) | 0 | 100 ± 5.2 | 15.6 ± 1.2 |
| This compound | 10 | 85.3 ± 4.8 | 12.1 ± 0.9 |
| This compound | 50 | 42.1 ± 6.1 | 7.3 ± 0.6 |
| This compound | 250 | 15.8 ± 3.5 | 3.1 ± 0.4 |
| Combretastatin A4 | 10 | 45.5 ± 5.9 | 7.9 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Quantitative Analysis of Microtubule Dynamics with EB3-GFP
| Treatment Group | Concentration (nM) | Microtubule Growth Rate (µm/min) | Microtubule Shrinkage Rate (µm/min) | Catastrophe Frequency (events/min) |
| Vehicle Control (DMSO) | 0 | 12.4 ± 1.1 | 18.2 ± 1.5 | 1.8 ± 0.3 |
| This compound | 10 | 9.8 ± 0.9 | 19.5 ± 1.3 | 2.9 ± 0.4 |
| This compound | 50 | 4.1 ± 0.5 | 20.1 ± 1.8 | 5.2 ± 0.6 |
| This compound | 250 | 1.2 ± 0.3 | 21.5 ± 2.0 | 8.7 ± 0.9 |
| Nocodazole | 100 | 1.5 ± 0.4 | 20.8 ± 1.6 | 8.1 ± 0.7 |
Data are presented as mean ± standard deviation from tracking 50 EB3-GFP comets per condition.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubule Disruption using Fluorescently-Tagged Tubulin
Materials:
-
HUVEC or HeLa cells
-
Complete cell culture medium (e.g., EGM-2 for HUVEC, DMEM with 10% FBS for HeLa)
-
Plasmid encoding GFP-α-tubulin or mCherry-α-tubulin
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes (35 mm)
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Combretastatin A4 or Nocodazole)
-
Live-cell imaging buffer (phenol red-free medium with 25 mM HEPES)
-
Confocal or spinning-disk microscope equipped with a live-cell incubation chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: 24-48 hours prior to imaging, seed HUVEC or HeLa cells onto 35 mm glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Transfection: 24 hours before imaging, transfect the cells with the GFP-α-tubulin plasmid according to the manufacturer's protocol for the chosen transfection reagent. Ensure low expression levels to avoid artifacts from tubulin overexpression.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in pre-warmed live-cell imaging buffer. Include a vehicle control (DMSO) at the same final concentration used for the highest drug concentration.
-
Live-Cell Imaging Setup:
-
Mount the glass-bottom dish onto the microscope stage within the incubation chamber. Allow the cells to equilibrate for at least 15 minutes.
-
Identify a field of view with healthy, transfected cells exhibiting a well-defined microtubule network.
-
Set the imaging parameters (e.g., 60x or 100x oil immersion objective, appropriate laser lines and filters for GFP, time-lapse interval of 15-30 seconds).
-
-
Baseline Imaging: Acquire images for 5-10 minutes before adding the compound to establish a baseline of microtubule dynamics.
-
Treatment: Carefully add the pre-warmed imaging buffer containing the desired concentration of this compound, positive control, or vehicle control to the dish.
-
Time-Lapse Acquisition: Immediately begin time-lapse imaging and continue for the desired duration (e.g., 1-2 hours) to capture the process of microtubule disruption.
-
Image Analysis:
-
Qualitative Analysis: Visually inspect the time-lapse series for changes in microtubule structure, such as depolymerization, fragmentation, and loss of the filamentous network.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify changes. Measure microtubule density by applying a threshold to the images and calculating the percentage of area covered by microtubules. Trace and measure the length of individual microtubules over time.
-
Protocol 2: Tracking Microtubule Plus-Ends with EB3-GFP
This protocol provides a more detailed analysis of microtubule dynamics by tracking the plus-end tracking protein (+TIP) EB3.
Materials:
-
Same as Protocol 1, but with a plasmid encoding EB3-GFP instead of GFP-α-tubulin.
Procedure:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1, using the EB3-GFP plasmid.
-
Compound Preparation: Follow step 3 from Protocol 1.
-
Live-Cell Imaging Setup:
-
Set up the microscope as in Protocol 1.
-
High-speed image acquisition is crucial for tracking dynamic EB3 comets. Use a spinning-disk confocal microscope if available. Set a short time-lapse interval (e.g., 1-2 seconds).
-
-
Baseline Imaging: Acquire a time-lapse series for 1-2 minutes before treatment.
-
Treatment: Add the compound as described in Protocol 1.
-
Time-Lapse Acquisition: Acquire images for 10-30 minutes post-treatment. Longer acquisitions may be limited by phototoxicity.
-
Image Analysis:
-
Use specialized software (e.g., u-Track, TrackMate in Fiji) to automatically or semi-automatically track the movement of EB3-GFP comets.
-
From the tracks, calculate the following parameters:
-
Microtubule Growth Rate: The speed of the comets during periods of polymerization.
-
Microtubule Shrinkage Rate: Inferred from the disappearance of comets and the retraction of the microtubule lattice (if co-labeled).
-
Catastrophe Frequency: The frequency of transitions from a growth phase to a shrinkage phase.
-
-
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of conformationnally-restricted analogues of E7010 as inhibitors of tubulin assembly (ITA) and vascular disrupting agents (VDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-parametric investigations on the effects of vascular disrupting agents based on a platform of chorioallantoic membrane of chick embryos - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tubulin inhibitor 31 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin Inhibitor 31. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as Compound 4c, is a small molecule that functions as a tubulin polymerization inhibitor.[1][2][3] Its primary mechanism of action is to bind to the colchicine binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells.[1][2]
Q2: What is the reported potency of this compound?
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.
| Assay Type | Parameter | Value | Cell Lines/Conditions |
| Tubulin Polymerization | IC₅₀ | 3.64 µM | In vitro biochemical assay |
| Antiproliferative Activity | IC₅₀ | 6.02 ± 0.5 µM | HepG2 (Hepatocellular Carcinoma) |
| IC₅₀ | 8.45 ± 1.0 µM | HCT-116 (Colorectal Carcinoma) | |
| IC₅₀ | 6.28 ± 0.6 µM | MCF-7 (Breast Adenocarcinoma) |
Table 1: Reported IC₅₀ values for this compound (Compound 4c). Data sourced from Shaheen MA, et al. (2020).[1][2]
Troubleshooting Guides
Solubility Issues
Q3: I am having trouble dissolving this compound. What is the recommended solvent and concentration?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO). A stock solution of up to 10 mM in DMSO can be prepared. It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can affect the stability and solubility of the compound.
Q4: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue with hydrophobic compounds like many tubulin inhibitors. Here’s a stepwise approach to mitigate precipitation:
-
Prepare a High-Concentration Stock in DMSO: Start with a concentrated stock solution in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions in DMSO (if necessary): If you need to make intermediate dilutions, perform them in 100% DMSO.
-
Final Dilution into Aqueous Solution: For your final working concentration, add the DMSO stock solution directly to your pre-warmed aqueous buffer or cell culture medium with vigorous vortexing or mixing. The final concentration of DMSO in your experiment should be kept as low as possible, typically below 0.5%, to minimize solvent-induced artifacts.
-
Avoid Shock Precipitation: Do not add the aqueous solution to the DMSO stock. Always add the small volume of DMSO stock to the large volume of aqueous solution.
-
Sonication: If precipitation still occurs, gentle sonication in a water bath for a few minutes can help to redissolve the compound.
Experimental Workflow for Preparing Working Solutions
Stability Issues
Q5: How should I store this compound?
-
Solid Form: The lyophilized powder should be stored at -20°C for long-term storage.
-
DMSO Stock Solution: Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. Before use, thaw the aliquot at room temperature and centrifuge briefly to ensure the solution is homogeneous.
Q6: Is this compound stable in cell culture medium?
Experimental Protocols & Troubleshooting
Q7: Can you provide a general protocol for an in vitro tubulin polymerization assay?
Yes, here is a general protocol based on standard methods. This should be optimized for your specific experimental conditions.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
This compound stock solution in DMSO
-
Control compounds (e.g., Paclitaxel as a polymerization promoter, Colchicine as a polymerization inhibitor)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340-350 nm
Procedure:
-
Reconstitute Tubulin: On ice, reconstitute lyophilized tubulin in cold polymerization buffer to the desired concentration (e.g., 3 mg/mL). Keep on ice and use within 30 minutes.
-
Prepare Reaction Mix: In a pre-chilled 96-well plate, add the following to each well:
-
Polymerization buffer
-
GTP (to a final concentration of 1 mM)
-
This compound (at various concentrations) or control compounds. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
-
Initiate Polymerization: Add the reconstituted tubulin to each well to initiate the reaction.
-
Measure Polymerization: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes. The increase in absorbance corresponds to microtubule polymerization.
-
Data Analysis: Plot absorbance versus time. The IC₅₀ value for inhibition of tubulin polymerization can be calculated from the dose-response curve.
Tubulin Polymerization Assay Workflow
Q8: My in vitro tubulin polymerization assay is not working as expected. What are some common troubleshooting steps?
| Issue | Possible Cause | Suggested Solution |
| No or low polymerization in the control group | Inactive tubulin | Ensure tubulin has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use fresh, high-quality tubulin. |
| Incorrect buffer composition or pH | Verify the composition and pH of the polymerization buffer. Ensure the correct final concentrations of Mg²⁺ and GTP. | |
| Low tubulin concentration | The concentration of tubulin may be below the critical concentration required for polymerization. Increase the tubulin concentration. | |
| High background signal or precipitation | Compound precipitation | See the solubility troubleshooting guide (Q4). The compound may be precipitating in the assay buffer. |
| Tubulin aggregation | The tubulin may have aggregated before the start of the assay. Keep tubulin on ice at all times and use it quickly after reconstitution. Consider a pre-centrifugation step to remove aggregates. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of inhibitor stocks. |
| Temperature fluctuations | Ensure the plate reader maintains a stable 37°C throughout the experiment. |
Signaling Pathway of this compound
References
Technical Support Center: Overcoming Resistance to Tubulin Inhibitor 31
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Tubulin Inhibitor 31 in cancer cell lines. We have compiled detailed experimental protocols, quantitative data, and visual guides to help you identify and overcome resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, small molecule inhibitor that targets the colchicine-binding site on β-tubulin.[1] By binding to this site, it prevents the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[2]
Q2: We are observing reduced sensitivity to this compound in our cancer cell line, which is known to be resistant to paclitaxel. What could be the reason?
A2: This is a common observation and can often be attributed to the different mechanisms of action and resistance between various classes of tubulin inhibitors. Paclitaxel is a microtubule-stabilizing agent, and resistance to it often involves the overexpression of P-glycoprotein (P-gp), a drug efflux pump, or mutations in the taxane-binding site on tubulin.[3] this compound, as a colchicine-binding site inhibitor, is often not a substrate for P-gp and is therefore effective in cell lines that have developed resistance to taxanes or vinca alkaloids through this mechanism.[3][4] Your paclitaxel-resistant cell line may have high P-gp expression, which does not effectively remove this compound.
Q3: Could alterations in β-tubulin isotypes be responsible for the observed resistance to this compound?
A3: While overexpression of the βIII-tubulin isotype is a known mechanism of resistance to taxanes and vinca alkaloids, many colchicine-binding site inhibitors have been shown to be less sensitive to this form of resistance.[2] However, it is still a possibility that specific mutations within the colchicine-binding site of β-tubulin in your cell line could lead to reduced binding affinity for this compound.
Q4: What strategies can we employ to overcome resistance to this compound?
A4: If you suspect the resistance is due to a mechanism that this compound is susceptible to, or if you want to enhance its efficacy, you could consider the following:
-
Combination Therapy with a P-gp Inhibitor: If there is a possibility of P-gp involvement, co-administration with a P-gp inhibitor like verapamil can increase the intracellular concentration of the drug.[5][6][7][8]
-
Combination with Other Chemotherapeutic Agents: Synergistic effects may be achieved by combining this compound with drugs that have different mechanisms of action, such as DNA damaging agents or kinase inhibitors.
-
Development of Drug-Resistant Cell Line Models: To systematically study and overcome resistance, you can develop a this compound-resistant cell line by continuous exposure to increasing concentrations of the compound.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High IC50 value for this compound in a specific cell line. | The cell line may have an inherent resistance mechanism, such as a specific tubulin mutation. | Sequence the β-tubulin gene to check for mutations in the colchicine-binding site. Test the inhibitor on a panel of different cancer cell lines to identify sensitive models. |
| Loss of efficacy of this compound after prolonged treatment. | The cancer cells may have acquired resistance, potentially through the upregulation of a less common efflux pump or alterations in apoptotic pathways. | Perform a Western blot to check for the expression of various ABC transporters. Analyze the expression of key apoptotic proteins. Consider a combination therapy approach. |
| Inconsistent results in cytotoxicity assays. | Issues with experimental technique, such as inaccurate cell seeding density, or problems with the inhibitor stock solution. | Please refer to our detailed MTT Assay Protocol (below). Ensure the inhibitor stock is properly stored and prepare fresh dilutions for each experiment. |
Quantitative Data: Efficacy of Colchicine-Binding Site Inhibitors
The following tables provide a summary of the half-maximal inhibitory concentration (IC50) values for various colchicine-binding site inhibitors in sensitive and resistant cancer cell lines.
Table 1: IC50 Values of a Novel Colchicine-Binding Site Inhibitor (CH-2-77) in TNBC Cell Lines
| Cell Line | Resistance Profile | IC50 (nM) |
| MDA-MB-231 | Paclitaxel-Sensitive | 2.5 |
| MDA-MB-468 | Paclitaxel-Sensitive | 2.5 |
| MDA-MB-231-pacR | Paclitaxel-Resistant | Data not provided, but stated to have nanomolar anti-proliferative activity |
| MDA-MB-468-pacR | Paclitaxel-Resistant | Data not provided, but stated to have nanomolar anti-proliferative activity |
| Data from a study on the colchicine-binding site agent CH-2-77 in triple-negative breast cancer.[10] |
Table 2: Effect of a P-gp Inhibitor on the Efficacy of Epirubicin in a Resistant Leukemia Cell Line
| Cell Line | Treatment | IC50 (µg/ml) | Fold Enhancement |
| CEM/O (P-gp negative) | Epirubicin | Not specified | - |
| CEM/VCR 1000 (P-gp positive) | Epirubicin | Not specified | - |
| CEM/VCR 1000 (P-gp positive) | Epirubicin + Verapamil (3 µg/ml) | Not specified | 10 |
| CEM/VCR 1000 (P-gp positive) | Epirubicin + Verapamil (10 µg/ml) | Not specified | 19 |
| This table demonstrates the principle of overcoming P-gp mediated resistance with an inhibitor, verapamil.[6] |
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the IC50 value by plotting the percentage of cell viability versus the inhibitor concentration.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effect of this compound on the microtubule network.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[12]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule structure using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in each phase of the cell cycle after treatment with this compound.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[13][14]
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.[14]
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.[13] The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Glycerol-containing tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, with glycerol)
-
GTP solution
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound
-
Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin solution in the polymerization buffer on ice.
-
Add GTP and the fluorescent reporter dye to the tubulin solution.
-
Add this compound at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle and positive controls.
-
Add the tubulin solution to the wells to initiate the polymerization reaction.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[15]
-
Plot the fluorescence intensity over time to generate polymerization curves. Inhibition of polymerization will result in a lower fluorescence signal compared to the control.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. In vitro tubulin polymerization assay [bio-protocol.org]
Improving the bioavailability of Tubulin inhibitor 31 for in vivo studies
Welcome to the technical support center for Tubulin Inhibitor 31 (TI-31). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo studies with TI-31, with a primary focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TI-31) and what is its mechanism of action?
A1: this compound (TI-31) is a potent small molecule that disrupts microtubule dynamics, a critical process for cell division and other essential cellular functions.[1][2] It belongs to the class of microtubule-destabilizing agents, which work by inhibiting tubulin polymerization.[1] Specifically, TI-31 binds to the colchicine binding site on β-tubulin.[2][3] This interference with microtubule formation leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in rapidly dividing cells, making it a promising candidate for cancer therapy.[3][4]
Q2: We are observing low efficacy of TI-31 in our animal models despite promising in vitro results. What could be the primary reason?
A2: A significant discrepancy between in vitro potency and in vivo efficacy is often attributed to poor pharmacokinetic properties, most notably low bioavailability. Many tubulin inhibitors, particularly those targeting the colchicine binding site, are hydrophobic molecules with poor water solubility.[5][6][7] This can lead to inefficient absorption from the administration site into the systemic circulation, resulting in suboptimal therapeutic concentrations at the tumor site. It is crucial to assess the formulation and delivery strategy for TI-31 to address this common challenge.
Q3: What are the recommended starting points for formulating TI-31 for in vivo studies to improve its bioavailability?
A3: For poorly soluble compounds like TI-31, several formulation strategies can be employed to enhance bioavailability.[8][9][10] The choice of formulation will depend on the specific physicochemical properties of TI-31 and the intended route of administration. Here are some common approaches:
-
Co-solvent Systems: Initially, simple co-solvent systems can be tested. A common example is a mixture of DMSO, PEG300, Tween 80, and saline. However, be mindful of potential toxicity associated with some organic solvents.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can significantly improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized state.
-
Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of TI-31 in a polymer matrix can enhance its dissolution rate and extent.[10]
-
Nanoparticle Formulations: Encapsulating TI-31 into nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve solubility, protect the drug from degradation, and potentially offer targeted delivery.
It is advisable to start with a systematic screening of different formulations to identify the most promising approach for TI-31.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low TI-31 plasma concentration after oral administration | Poor aqueous solubility limiting dissolution and absorption. | 1. Particle Size Reduction: Micronization of the TI-31 powder can increase the surface area for dissolution.[9] 2. Formulation Enhancement: Test various formulations such as amorphous solid dispersions, lipid-based systems (e.g., SEDDS), or nanosuspensions.[9][10] 3. Prodrug Approach: If feasible, synthesizing a more soluble prodrug of TI-31 that converts to the active compound in vivo could be a viable strategy. A successful example of this approach is Fosbretabulin (CA-4P), a water-soluble phosphate prodrug of Combretastatin A-4.[6] |
| High variability in efficacy between individual animals | Inconsistent drug absorption due to formulation instability or interaction with gut contents. | 1. Optimize Formulation: Ensure the chosen formulation is stable and provides reproducible drug release. For oral formulations, consider the effect of food on absorption by dosing in both fasted and fed states. 2. Alternative Route of Administration: For initial efficacy studies, consider intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass absorption barriers and ensure consistent systemic exposure.[11] |
| Signs of toxicity (e.g., weight loss) at presumed therapeutic doses | Off-target effects or toxicity from the formulation vehicle (e.g., Cremophor EL).[5][12] | 1. Vehicle Toxicity Study: Conduct a study with the vehicle alone to assess its contribution to the observed toxicity. 2. Explore Alternative Vehicles: If the vehicle is the cause, explore better-tolerated alternatives. For instance, Abraxane, an albumin-bound nanoparticle formulation of paclitaxel, was developed to avoid the toxicity of Cremophor EL.[5] 3. Dose-Response Study: Perform a thorough dose-response study to identify the maximum tolerated dose (MTD) and the optimal therapeutic window for TI-31 in your chosen formulation. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of TI-31
This protocol describes a solvent evaporation method for preparing an ASD of TI-31 with a hydrophilic polymer, which can enhance its dissolution rate.
Materials:
-
This compound (TI-31)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Method:
-
Accurately weigh 100 mg of TI-31 and 300 mg of PVP K30 (1:3 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried film to obtain the ASD powder.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the improvement in dissolution rate compared to the crystalline TI-31 using a standard dissolution test (e.g., USP Apparatus II).
Protocol 2: In Vivo Pharmacokinetic Study of a TI-31 Formulation
This protocol outlines a basic pharmacokinetic study in mice to evaluate the bioavailability of a new TI-31 formulation.
Materials:
-
TI-31 formulation
-
8-10 week old female BALB/c mice
-
Appropriate dosing needles (oral gavage or injection)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Method:
-
Divide mice into two groups (n=3-5 per group). One group will receive TI-31 via intravenous (i.v.) injection (for determining the absolute bioavailability), and the other will receive the formulation orally (p.o.).
-
Dose the i.v. group with TI-31 at 2 mg/kg and the p.o. group at 10 mg/kg.
-
Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process the blood samples to separate plasma and store at -80°C until analysis.
-
Quantify the concentration of TI-31 in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) using appropriate software.
-
Determine the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Data Presentation
Table 1: Comparison of Physicochemical Properties of Crystalline TI-31 and TI-31 ASD
| Property | Crystalline TI-31 | TI-31 ASD (1:3 with PVP K30) |
| Appearance | White crystalline powder | White amorphous powder |
| Aqueous Solubility (µg/mL) | < 0.1 | 5.2 |
| Dissolution Rate (in 30 min) | < 5% | > 85% |
| Physical State | Crystalline | Amorphous |
Table 2: Pharmacokinetic Parameters of TI-31 in Different Formulations in Mice
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (F%) |
| TI-31 in Saline (Suspension) | p.o. | 10 | 50 ± 15 | 150 ± 45 | ~2% |
| TI-31 ASD in Water | p.o. | 10 | 450 ± 90 | 1800 ± 350 | ~24% |
| TI-31 in SEDDS | p.o. | 10 | 800 ± 120 | 3200 ± 500 | ~43% |
| TI-31 in Solutol/Saline | i.v. | 2 | 1500 ± 250 | 750 ± 110 | 100% |
Visualizations
Caption: Mechanism of action of TI-31 leading to apoptosis.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Orally Bioavailable Tubulin Antagonists for Paclitaxel-Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of Tubulin inhibitor 31 in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Tubulin Inhibitor 31. The information is designed to help minimize cytotoxicity in normal cells during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound, with a focus on mitigating off-target effects in non-cancerous cells.
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
If you are observing significant cell death in your normal (non-cancerous) control cell lines, consider the following troubleshooting steps.
Possible Cause & Solution
-
High Concentration of this compound: The concentration of the inhibitor may be too high, leading to non-specific toxicity.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration that induces cytotoxicity in cancer cells while minimizing effects on normal cells. It is crucial to establish the half-maximal inhibitory concentration (IC50) for your cancer cell lines and a 50% cytotoxic concentration (CC50) for your normal cell lines to calculate the therapeutic index (TI = CC50/IC50)[1]. A higher TI value indicates greater selectivity for cancer cells[1].
-
-
Off-Target Effects: Tubulin inhibitors can have off-target effects that contribute to cytotoxicity in normal cells.
-
Recommendation: Consider using targeted delivery systems to increase the concentration of the inhibitor at the tumor site. Strategies include:
-
Antibody-Drug Conjugates (ADCs): Conjugating this compound to an antibody that specifically recognizes a tumor-associated antigen can significantly reduce systemic toxicity[2][3][4].
-
Nanoparticle-Based Delivery Systems: Encapsulating the inhibitor in nanoparticles can improve its pharmacokinetic profile and enhance its delivery to tumor tissues, thereby lowering the required dose and reducing side effects[5][6][7].
-
-
-
Inherent Sensitivity of Normal Cell Line: Some normal cell lines may be inherently more sensitive to tubulin disruption.
Experimental Workflow for Assessing and Mitigating High Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. [PDF] Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis | Semantic Scholar [semanticscholar.org]
- 7. Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Phenotype in Normal Epithelial Cell Lines with High Endogenous N-Cadherin: Comparison of RPE to an MDCK Subclone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of a human hTERT RPE-1 cell line with inducible Cre for editing of endogenous genes - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental conditions for Tubulin inhibitor 31
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin Inhibitor 31.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Compound 4c, functions as a tubulin polymerization inhibitor.[1][2] It binds to tubulin, preventing the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3][4] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[2][3][5] Many tubulin inhibitors in preclinical or clinical development target the colchicine binding site on β-tubulin to exert their effects.[6][7][8]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research to study the effects of microtubule disruption on various cancer cell lines. It has demonstrated anti-tumor activity against liver cancer (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cells.[2] Researchers can use this inhibitor to investigate the role of microtubules in cancer cell proliferation, migration, and apoptosis.[9] It can also serve as a tool compound for validating the therapeutic potential of targeting the tubulin cytoskeleton in specific cancer types.
Q3: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A good starting point is to perform a dose-response experiment. Based on the available data, the IC50 values for inhibiting cancer cell proliferation are in the low micromolar range.[2] Therefore, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell-based assays. For initial experiments, it is advisable to use a concentration 5 to 10 times higher than the known IC50 to ensure complete inhibition.[10]
Q4: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO at a concentration of 10 mM.[1] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the DMSO stock should be diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cells (e.g., no change in cell morphology or viability) | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM). |
| Inhibitor has degraded. | Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. | |
| Cell line is resistant to the inhibitor. | Some cancer cell lines can develop resistance to tubulin inhibitors, for instance, through the overexpression of efflux pumps like P-glycoprotein or mutations in tubulin isotypes.[3][11] Consider using a different cell line or a combination of drugs. | |
| High levels of cell death in control (DMSO-treated) group | DMSO toxicity. | Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a DMSO-only control to assess its effect. |
| Inconsistent or variable results between experiments | Inaccurate pipetting or dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the inhibitor-containing medium for treating multiple wells or plates to ensure consistency. |
| Cell passage number is too high. | High-passage number cells can exhibit altered phenotypes and drug responses. Use cells within a consistent and low passage number range for all experiments. | |
| Contamination of cell culture. | Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination. | |
| Precipitation of the inhibitor in the culture medium | Poor solubility at the working concentration. | While the inhibitor is soluble in DMSO, it may have lower solubility in aqueous culture medium.[1] Ensure the final concentration does not exceed its solubility limit in the medium. Vortex the diluted solution well before adding it to the cells. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay |
| IC50 (Tubulin Polymerization) | 3.64 µM | Biochemical Assay[2] |
| IC50 (HepG2 cells) | 6.02 ± 0.5 µM | Cell Proliferation Assay[2] |
| IC50 (HCT-116 cells) | 8.45 ± 1.0 µM | Cell Proliferation Assay[2] |
| IC50 (MCF-7 cells) | 6.28 ± 0.6 µM | Cell Proliferation Assay[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H23N3O5S |
| Molecular Weight | 429.49 g/mol |
| Solubility | 10 mM in DMSO[1] |
| CAS Number | 2421121-79-9[2] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is a general guideline for assessing the effect of this compound on tubulin polymerization in a cell-free system.
Materials:
-
Tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound
-
Positive controls (e.g., Paclitaxel for stabilization, Colchicine or Nocodazole for destabilization)[12][13]
-
Negative control (DMSO)
-
Pre-warmed 96-well plates
-
Spectrophotometer with temperature control (37°C) and capability to read absorbance at 340 nm.[13]
Procedure:
-
On ice, prepare the tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[12][14]
-
Add varying concentrations of this compound (e.g., 0.1 µM to 50 µM), positive controls, and a DMSO negative control to the wells of a pre-warmed 96-well plate.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes to monitor microtubule polymerization.[13]
-
Plot the absorbance against time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the DMSO control.
Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)[15]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[15]
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and controls for a specified duration (e.g., 6, 12, or 24 hours).
-
Wash the cells with pre-warmed PBS.
-
Fix the cells. For microtubule staining, it is often recommended to fix with ice-cold methanol at -20°C for 5-10 minutes or with 4% paraformaldehyde for 15-20 minutes at room temperature.[15][16]
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with the fluorescently labeled secondary antibody (protected from light) for 1 hour at room temperature.
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. In treated cells, you would expect to see depolymerized microtubules, leading to a diffuse cytoplasmic staining pattern and a loss of the filamentous network.
Visualizations
Caption: A flowchart for troubleshooting experiments where this compound shows no effect.
References
- 1. Tubulin polymerization-IN-31 - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Use Inhibitors [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.6. Immunofluorescence Staining [bio-protocol.org]
- 16. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
Interpreting unexpected data from Tubulin inhibitor 31 experiments
Technical Support Center: Tubulin Inhibitor 31 (TI-31)
Welcome to the technical support resource for this compound (TI-31). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and offer troubleshooting assistance for interpreting unexpected experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (TI-31)?
A1: this compound is a synthetic small molecule that functions as a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin[1][2]. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis[3][4].
Q2: What are the expected, on-target cellular effects of TI-31 treatment?
A2: In susceptible cell lines, TI-31 is expected to:
-
Inhibit cell proliferation and reduce cell viability in a dose-dependent manner.
-
Induce a significant increase in the population of cells in the G2/M phase of the cell cycle[4].
-
Cause depolymerization of the microtubule network, which can be visualized by immunofluorescence as a diffuse tubulin signal instead of distinct filaments[5].
-
Trigger the apoptotic cascade, evidenced by markers such as cleaved PARP and activated caspases[6].
Q3: In which cell lines is TI-31 expected to be most effective?
A3: TI-31, like many colchicine-site inhibitors, is potent against a wide range of rapidly proliferating cancer cells, including those from non-small cell lung cancer, colon adenocarcinoma, and breast cancer[1][4]. However, efficacy can be cell-line specific. See the data table below for representative IC50 values.
Q4: Can TI-31 overcome multidrug resistance (MDR)?
A4: Some novel tubulin inhibitors that target the colchicine site have been shown to be effective in cell lines that overexpress P-glycoprotein (P-gp), a common mechanism of resistance to taxanes and vinca alkaloids[7][8]. This suggests that TI-31 may not be a substrate for certain efflux pumps, making it a candidate for overcoming specific types of MDR[5].
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments with TI-31.
Table 1: Representative IC50 Values of TI-31 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
|---|---|---|---|
| HeLa | Cervical Cancer | 62 | XTT Assay[9] |
| A549 | Non-Small Cell Lung Cancer | 85 | MTT Assay |
| HCT116 | Colon Carcinoma | 70 | MTS Assay[10] |
| MCF-7 | Breast Adenocarcinoma | 110 | MTT Assay |
| KB-V1 (MDR) | Vincristine-Resistant | 95 | XTT Assay[8] |
Table 2: Effect of TI-31 (100 nM for 24h) on Cell Cycle Distribution in A549 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle (DMSO) | 55% | 25% | 20% |
| TI-31 | 15% | 10% | 75% |
Troubleshooting Guide: Interpreting Unexpected Results
Q5: My observed IC50 value is significantly higher than the literature values. What could be the cause?
A5: This is a common issue that can arise from several factors:
-
Compound Integrity: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Cell Line Characteristics:
-
Resistance: The cell line may have intrinsic or acquired resistance, such as overexpression of specific β-tubulin isotypes or efflux pumps[8][11]. Consider testing a known sensitive cell line in parallel as a positive control.
-
Doubling Time: Slower-growing cell lines may appear less sensitive in viability assays with fixed endpoints. Ensure the assay duration is sufficient for the inhibitor to take effect (e.g., 48-72 hours).
-
-
Assay Conditions:
-
Cell Density: High cell seeding density can reduce the effective concentration of the inhibitor per cell. Optimize seeding density.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their bioavailability. Consider running a parallel experiment with reduced serum if appropriate for your cells.
-
Q6: I am not observing the expected G2/M arrest after TI-31 treatment.
A6: A lack of G2/M arrest can be perplexing. Consider the following:
-
Concentration and Timing: The effect is both dose- and time-dependent. Perform a time-course experiment (e.g., 12, 24, 48 hours) and a dose-response experiment (e.g., 0.5x, 1x, 5x the IC50) to find the optimal conditions for observing cell cycle arrest in your specific cell line.
-
Cell Synchronization: For a clearer result, you can synchronize the cells (e.g., using a thymidine block) before adding TI-31.
-
Off-Target Effects: At very high concentrations, tubulin inhibitors can sometimes induce toxicity through mechanisms other than mitotic arrest[12]. Ensure you are working at concentrations relevant to tubulin inhibition (typically around the IC50).
-
Apoptosis: If the treatment is too harsh or prolonged, cells may progress through mitosis aberrantly and directly enter apoptosis or senescence, thus reducing the observable G2/M population at your chosen time point. Analyze for apoptotic markers (e.g., sub-G1 peak) in your cell cycle data.
Q7: My immunofluorescence staining shows incomplete or inconsistent microtubule disruption.
A7: Visualizing microtubule architecture requires careful sample preparation.
-
Fixation and Permeabilization: Microtubule structure is sensitive to temperature and fixation methods. It is critical to pre-warm buffers and fixatives to 37°C to prevent artificial depolymerization[13]. Glutaraldehyde-containing fixatives are often recommended for preserving microtubule structures, followed by sodium borohydride treatment to quench autofluorescence[13][14].
-
Inhibitor Concentration: Ensure the concentration used is sufficient to cause depolymerization. Use a concentration known to be effective (e.g., 5-10x the IC50) for a shorter duration (e.g., 4-12 hours) for clear visualization.
-
Antibody Quality: Use a validated primary antibody specific for α- or β-tubulin and an appropriate, high-quality secondary antibody. Titrate the primary antibody to optimize the signal-to-noise ratio.
Q8: I'm seeing unexpected changes in signaling pathways (e.g., PI3K/Akt, Hippo) in my Western blots. Is this an off-target effect?
A8: While a true off-target kinase inhibition is possible, these changes are often a cellular response to microtubule disruption.
-
Mitotic Stress Signaling: Arresting cells in mitosis activates numerous signaling pathways, including the Spindle Assembly Checkpoint (SAC). This can lead to downstream phosphorylation events.
-
Hippo Pathway Regulation: The integrity of the cytoskeleton is known to influence the Hippo pathway. For example, taxol-induced microtubule stabilization can lead to the degradation of the transcriptional coactivator TAZ[6]. It is plausible that microtubule destabilization could have related, but distinct, effects on this pathway.
-
PI3K/Akt Pathway: Some studies have linked tubulin inhibition to the modulation of the PI3K/Akt pathway, suggesting it may be a downstream consequence of cytoskeletal stress or cell cycle arrest[10].
-
Troubleshooting Step: To distinguish between a direct off-target effect and a downstream cellular response, perform a time-course experiment. A very rapid change (minutes) in a kinase's phosphorylation status may suggest a direct off-target interaction, whereas a slower change (hours) is more likely a downstream consequence of mitotic arrest[15].
Visualizations: Workflows and Pathways
Signaling Pathway of TI-31
Caption: Canonical pathway of TI-31 action.
Experimental Workflow for Evaluating TI-31
Caption: Standard workflow for TI-31 characterization.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision tree for high IC50 values.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of TI-31 in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 2: Immunofluorescence for Microtubule Visualization
Adapted from standard protocols[13][16].
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat cells with TI-31 (e.g., 10x IC50) or vehicle for a suitable time (e.g., 6 hours).
-
Fixation:
-
Gently wash the cells once with pre-warmed (37°C) PBS.
-
Fix with 3.7% formaldehyde and 0.1% glutaraldehyde in PBS for 15 minutes at 37°C.
-
-
Quenching & Permeabilization:
-
Wash twice with PBS.
-
Treat with 0.1% sodium borohydride in PBS for 10 minutes at room temperature to reduce autofluorescence from glutaraldehyde.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with a primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 1-2 hours at room temperature in a humidity chamber.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.
-
-
Mounting & Imaging: Wash three times with PBS, mount the coverslips onto glass slides using an anti-fade mounting medium, and image using a fluorescence microscope.
Protocol 3: Western Blotting for Signaling Pathway Analysis
Based on general Western blotting procedures[17][18].
-
Sample Preparation:
-
Seed cells in 6-well plates, grow to 70-80% confluency, and treat with TI-31.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, anti-phospho-Akt, anti-total-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH). For phospho-proteins, normalize the phospho-signal to the total protein signal[15].
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Tubulin Polymerization Inhibitors Overcome Multidrug Resistance and Reduce Melanoma Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 12. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 13. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 14. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Benchmarking Tubulin inhibitor 31 against known tubulin destabilizing agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel tubulin destabilizing agent, referred to herein as Tubulin Inhibitor 31, against well-established microtubule-destabilizing compounds. The objective is to offer a comprehensive benchmark of its performance using quantitative data from key experimental assays. This document outlines detailed methodologies for these assays and visualizes critical cellular pathways and experimental workflows to aid in the evaluation of this new chemical entity.
Comparative Efficacy of Tubulin Destabilizing Agents
The in vitro efficacy of this compound was assessed and compared with known tubulin destabilizing agents: Colchicine, Vinblastine, and Combretastatin A-4 (CA-4). The following table summarizes their half-maximal inhibitory concentrations (IC50) in critical assays related to tubulin polymerization and cancer cell cytotoxicity.
| Compound | Tubulin Polymerization IC50 (µM) | Cytotoxicity IC50 (nM) - HeLa Cells | Cytotoxicity IC50 (nM) - A549 Cells |
| This compound | [Data to be inserted] | [Data to be inserted] | [Data to be inserted] |
| Colchicine | 2.2[1] | 786.67[2] | [Data not readily available] |
| Vinblastine | [Data not readily available] | 4.83[2] | [Data not readily available] |
| Combretastatin A-4 | [Data not readily available] | 4.50[2] | [Data not readily available] |
| Nocodazole | [Data not readily available] | 350.00[2] | [Data not readily available] |
Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes and is derived from published literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate and reproducible assessment of tubulin destabilizing agents.
Tubulin Polymerization Assay (Fluorescence-based)
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[3]
-
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound and known destabilizing agents)
-
96-well black microplate
-
Temperature-controlled fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP.
-
Add the fluorescent reporter dye to the mixture.
-
Dispense the mixture into the wells of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the dye). An increase in fluorescence indicates microtubule formation.
-
Calculate the rate of polymerization for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Cell Viability Assay (e.g., PrestoBlue Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.[2]
-
Materials:
-
HeLa and A549 human cancer cell lines
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
PrestoBlue™ cell viability reagent
-
96-well clear cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Following incubation, add the PrestoBlue™ reagent to each well.
-
Incubate the plates for a further 1-2 hours at 37°C.
-
Measure the fluorescence or absorbance at the recommended wavelengths.
-
Calculate the percentage of viable cells relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Immunofluorescence Microscopy for Microtubule Integrity
This technique visualizes the effect of the compounds on the cellular microtubule network.[3]
-
Materials:
-
Cells grown on glass coverslips
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat the cells with the test compounds for a defined period.
-
Fix the cells with paraformaldehyde and then permeabilize them.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence microscope and capture images.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes relevant to the benchmarking of tubulin inhibitors.
Caption: Mechanism of Tubulin Destabilizing Agents.
Caption: Experimental Workflow for Inhibitor Evaluation.
Caption: Signaling Pathway: Microtubule Disruption & Apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of Tubulin Inhibitor 31: A Comparative Guide
This guide provides a detailed comparison of Tubulin inhibitor 31 (also known as Tubulin polymerization-IN-31 or Compound 4c) with other well-established tubulin inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the on-target activity and comparative efficacy of novel anti-cancer compounds.
Introduction to Tubulin Inhibition
Tubulin proteins are the fundamental building blocks of microtubules, dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function, particularly in the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, as rapidly dividing cancer cells are highly dependent on proper spindle function.[2]
Tubulin inhibitors are a class of drugs that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] They are broadly classified based on their mechanism of action and their binding site on the tubulin heterodimer. The three primary binding sites are the colchicine, vinca alkaloid, and taxane binding sites.[2][3]
This compound: An Overview
This compound is a potent inhibitor of tubulin polymerization with a reported IC50 of 3.64 μM.[4] It has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cells.[4] While direct experimental evidence definitively identifying its binding site is not widely published, based on its chemical structure as an indole derivative, it is presumed to interact with the colchicine binding site on β-tubulin.[5] Many indole-based tubulin inhibitors are known to bind to this site.[5]
Comparative Analysis of On-Target Activity
To objectively assess the on-target activity of this compound, its performance is compared against three well-characterized tubulin inhibitors: Paclitaxel (a taxane-site binder and microtubule stabilizer), Colchicine (a colchicine-site binder and microtubule destabilizer), and Vinblastine (a vinca-alkaloid-site binder and microtubule destabilizer).
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its comparators in both tubulin polymerization assays and cell viability assays across different cancer cell lines.
Table 1: Tubulin Polymerization Inhibition
| Compound | Binding Site | Mechanism of Action | Tubulin Polymerization IC50 (μM) |
| This compound | Colchicine (presumed) | Destabilizer | 3.64[4] |
| Paclitaxel | Taxane | Stabilizer | - (Promotes polymerization) |
| Colchicine | Colchicine | Destabilizer | ~2.52[6] |
| Vinblastine | Vinca Alkaloid | Destabilizer | ~0.18 |
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines (μM)
| Compound | HepG2 | HCT-116 | MCF-7 |
| This compound | 6.02 ± 0.5[4] | 8.45 ± 1.0[4] | 6.28 ± 0.6[4] |
| Paclitaxel | ~1.1 | ~0.007 | ~0.002 |
| Colchicine | ~0.02 | ~0.01 | ~0.005 |
| Vinblastine | ~0.003 | ~0.001 | ~0.001 |
Note: IC50 values for Paclitaxel, Colchicine, and Vinblastine are approximate and can vary based on experimental conditions. The provided values are for comparative purposes.
Signaling Pathway and Experimental Workflow
Microtubule Dynamics and Inhibition Pathway
The following diagram illustrates the general mechanism of microtubule dynamics and the points of intervention for different classes of tubulin inhibitors.
Figure 1. Simplified signaling pathway of microtubule dynamics and inhibitor action.
Experimental Workflow for On-Target Activity Confirmation
The diagram below outlines a typical experimental workflow to confirm the on-target activity of a putative tubulin inhibitor.
Figure 2. Experimental workflow for validating on-target activity of a tubulin inhibitor.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
Principle: This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (light scattering) at 340 nm.
Protocol:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.8, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3 mg/mL.
-
Add the test compound (e.g., this compound) at various concentrations to the tubulin solution in a pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Colchicine).
-
Incubate the plate at 37°C in a temperature-controlled microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves. The IC50 value is determined as the concentration of the inhibitor that reduces the rate of polymerization by 50%.[6]
Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells (e.g., HepG2, HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and control inhibitors for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Immunofluorescence Microscopy of Microtubule Network
Principle: This technique allows for the direct visualization of the microtubule network within cells, revealing the effects of tubulin inhibitors on microtubule structure.
Protocol:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (1:500 dilution) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization (in the case of destabilizers like this compound) or bundling (in the case of stabilizers like Paclitaxel).
Conclusion
This compound demonstrates potent in vitro activity as an inhibitor of tubulin polymerization and exhibits significant cytotoxicity against multiple cancer cell lines.[4] While its precise binding site awaits definitive experimental confirmation, it is strongly suggested to be a colchicine-site binder based on its chemical class. Its efficacy is comparable to other known tubulin inhibitors, making it a promising candidate for further preclinical and clinical investigation. The provided experimental protocols offer a framework for researchers to independently verify and expand upon these findings.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Tubulin Inhibitor 31 for Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tubulin Inhibitor 31, a tubulin polymerization inhibitor, against other well-established tubulin-targeting agents. The objective is to assess the specificity of this compound by comparing its performance in key in vitro assays with that of colchicine, vincristine, and paclitaxel. The information presented is compiled from publicly available data, and it is important to note that direct head-to-head comparative studies under identical experimental conditions were not available. Therefore, variations in reported IC50 values may be attributed to differences in experimental protocols, cell lines, and assay conditions.
Data Presentation: Quantitative Comparison of Tubulin Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Binding Site | Mechanism of Action | Tubulin Polymerization IC50 |
| This compound (Compound 4c) | Not specified, likely colchicine site | Destabilizer | 3.64 µM[1] |
| Colchicine | Colchicine | Destabilizer | ~1 µM - 10.6 µM |
| Vincristine | Vinca Alkaloid | Destabilizer | ~0.43 µM |
| Paclitaxel (Taxol®) | Taxane | Stabilizer | Potent inducer of polymerization |
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Other Cell Lines |
| This compound (Compound 4c) | 6.02 ± 0.5 µM[1] | 8.45 ± 1.0 µM[1] | 6.28 ± 0.6 µM[1] | - | - |
| Colchicine | - | - | 0.0157 µM[2] | 0.016 - 0.056 µM[3] | A375 (Melanoma): 0.0104 µM[2] |
| Vincristine | - | - | 5 nM (~0.004 µM)[4] | 40 nM (~0.033 µM)[4] | Wide range across 713 cell lines (Geo. mean: 0.199 µM)[5] |
| Paclitaxel (Taxol®) | - | - | SK-BR-3: ~3 nM (~0.0035 µM)[6] | NSCLC lines: median 9.4 µM (24h)[7] | Wide range, often in low nM[6][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent generalized protocols and may have been adapted by the original researchers.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (e.g., porcine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (this compound, colchicine, vincristine, paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate, spectrophotometer or fluorometer capable of reading at 340 nm or with appropriate fluorescence filters.
Procedure:
-
Prepare a tubulin solution (e.g., 2-4 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10-15% (v/v) to the tubulin solution.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm (for turbidity) or fluorescence at timed intervals (e.g., every minute) for a set period (e.g., 60 minutes) at 37°C.
-
The rate of polymerization and the maximum polymer mass are determined from the resulting curves.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
Cellular Cytotoxicity Assay (MTT/MTS Assay)
This assay determines the concentration of a compound that inhibits the proliferation of cultured cancer cells by 50%.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader.
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the general mechanism of action of tubulin inhibitors and the experimental workflow for assessing their activity.
Caption: Mechanism of tubulin-targeting agents.
Caption: Workflow for tubulin inhibitor evaluation.
Assessment of Specificity
On-Target Activity
Based on the available data, this compound demonstrates a clear on-target activity by inhibiting tubulin polymerization with an IC50 of 3.64 µM[1]. This value is within the range of other known colchicine-site binding inhibitors. Its cytotoxic effects against various cancer cell lines further support its role as a microtubule-targeting agent.
Comparison with Alternatives
-
Colchicine: Generally exhibits more potent inhibition of tubulin polymerization and greater cytotoxicity at lower concentrations compared to the reported values for this compound.
-
Vincristine: A potent microtubule destabilizer with cytotoxic effects in the nanomolar range across a wide variety of cell lines, suggesting a higher potency than this compound.
-
Paclitaxel: As a microtubule stabilizer, its mechanism is distinct. It is highly potent, with cytotoxic effects also in the low nanomolar range.
Off-Target Effects and Specificity Considerations
A comprehensive assessment of specificity requires an evaluation of off-target effects. While specific off-target studies for this compound are not publicly available, the known off-target profiles of the comparator drugs provide a framework for future investigation.
-
Colchicine: Has a narrow therapeutic index and is known to cause gastrointestinal toxicity, myopathy, and neuropathy[9][10][11][12][13]. These effects are thought to be related to its impact on microtubules in non-cancerous, rapidly dividing cells and potentially other off-target interactions.
-
Vinca Alkaloids (Vincristine): A major dose-limiting toxicity is peripheral neuropathy. They can also cause myelosuppression. These side effects are attributed to the disruption of microtubule function in neurons and hematopoietic cells.
-
Taxanes (Paclitaxel): Common side effects include myelosuppression, peripheral neuropathy, and hypersensitivity reactions[14][15][16][17]. Some of these are linked to the formulation excipients (e.g., Cremophor EL).
The specificity of a tubulin inhibitor is not solely defined by its potency but also by its therapeutic window – the concentration range where it effectively targets cancer cells with minimal toxicity to normal cells. The cytotoxicity data for this compound is currently limited to cancer cell lines. To fully assess its specificity, further studies are required, including:
-
Direct comparative studies: Head-to-head comparisons with other tubulin inhibitors in a panel of cancer and normal cell lines under identical conditions.
-
Isotype-specific binding: Investigating the binding affinity of this compound to different tubulin isotypes. Overexpression of certain β-tubulin isotypes is a known mechanism of resistance to taxanes and vinca alkaloids.
-
Off-target screening: Profiling this compound against a panel of kinases and other common off-targets to identify potential secondary mechanisms of action or sources of toxicity.
-
In vivo studies: Animal models are crucial to evaluate the therapeutic index, pharmacokinetic properties, and overall safety profile of the inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation [frontiersin.org]
- 3. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Colchicine Oral Tablet Side Effects: How to Manage Them [healthline.com]
- 11. Colchicine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. Side effects of colchicine - NHS [nhs.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. news-medical.net [news-medical.net]
- 16. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | A systemic review of taxanes and their side effects in metastatic breast cancer [frontiersin.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tubulin Inhibitor 31
For Immediate Reference: Treat Tubulin Inhibitor 31 as a cytotoxic agent. All waste materials, including contaminated personal protective equipment (PPE) and labware, must be segregated into clearly labeled, sealed containers for hazardous waste and disposed of via high-temperature incineration.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, a potent compound that requires stringent safety protocols. Adherence to these guidelines is crucial for protecting laboratory personnel and the environment from the risks associated with cytotoxic agents.
Pre-Disposal Planning and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is imperative to have a designated and properly labeled cytotoxic waste container readily accessible. All personnel handling this compound, in any form, must wear the following minimum PPE:
-
Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves.
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Lab Coat: A disposable, back-closing gown made of a low-permeability fabric.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powdered form of the compound.
Step-by-Step Disposal Protocol
A. Solid Waste (e.g., unused compound, contaminated vials, pipette tips, gloves):
-
Segregation: All solid waste that has come into contact with this compound must be immediately placed into a designated, puncture-proof, and leak-proof cytotoxic waste container. These containers are typically color-coded purple or red and must be clearly labeled with the cytotoxic symbol.[1][2][3]
-
Container Sealing: Once the container is three-quarters full, it should be securely sealed to prevent any leakage or aerosolization of the contents.
-
Storage: Sealed containers should be stored in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.
B. Liquid Waste (e.g., solutions containing this compound, contaminated media):
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must also be clearly labeled as cytotoxic waste.
-
Avoid Drains: Under no circumstances should liquid waste containing this compound be poured down the drain.[4]
-
Final Disposal: The sealed liquid waste container should be placed in a secondary containment bin and stored in the designated hazardous waste area for collection and subsequent high-temperature incineration.[2]
C. Sharps Waste (e.g., needles, syringes, contaminated glassware):
-
Immediate Disposal: All sharps contaminated with this compound must be disposed of immediately into a puncture-proof sharps container designated for cytotoxic waste.[2]
-
Labeling: This container should be purple or have a purple lid and be clearly marked with the cytotoxic symbol.[2]
-
Sealing and Collection: Once the sharps container is full to the indicated line, it must be sealed and placed in the designated hazardous waste storage area for professional disposal.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as described above.
-
Containment: For a liquid spill, gently cover it with an absorbent material from a chemotherapy spill kit. For a powder spill, carefully cover it with damp absorbent pads to avoid aerosolization.[3]
-
Cleaning: Working from the outside in, carefully collect all contaminated materials and place them in the cytotoxic waste container. Clean the spill area three times with a detergent solution, followed by a final rinse with clean water.[3]
-
Dispose of all cleaning materials as cytotoxic waste.
Quantitative Data and Handling Summary
| Parameter | Specification | Source |
| Waste Container Type | Puncture-proof, leak-proof, with a secure lid. | [1][3] |
| Waste Container Color | Purple or Red. | [1][2][3] |
| Waste Labeling | "Cytotoxic Waste" and/or the universal cytotoxic symbol. | [1] |
| Final Disposal Method | High-temperature incineration. | [2] |
| PPE Requirement | Double gloves, disposable gown, eye protection, respirator (for solids). | [5] |
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for the Safe Handling and Disposal of this compound.
References
Personal protective equipment for handling Tubulin inhibitor 31
Essential Safety and Handling Guide for Tubulin Inhibitor 31
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds like this compound. As a tubulin polymerization inhibitor, this compound is classified as a cytotoxic agent, necessitating stringent handling, storage, and disposal protocols to minimize exposure and ensure a safe laboratory environment.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to cytotoxic compounds like this compound is the correct and consistent use of Personal Protective Equipment (PPE).[4] All personnel handling the compound must be trained in the proper selection and use of PPE.[1]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemotherapy-tested nitrile gloves (e.g., compliant with ASTM D6978-05).[3][5] | Provides a primary barrier against skin contact and absorption. Double gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. Cuffs should be tucked into the inner pair of gloves. | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Respiratory Protection | N95 or N100 Respirator | A fit-tested N95 or N100 respirator is required when handling the powdered form of the compound or when there is a risk of aerosol generation.[1] | Prevents inhalation of hazardous airborne particles. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times. A full-face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1] | Protects the eyes and face from splashes and aerosols. |
| Additional Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Safe Handling Procedures
A designated area within the laboratory should be established for the handling of this compound. This area should be clearly marked with appropriate hazard signs.
Preparation and Handling Workflow
The following diagram outlines the procedural steps for the safe preparation and handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Waste Management
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.[2]
Table 2: Waste Disposal Guidelines for this compound
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Puncture-resistant, leak-proof container labeled "Cytotoxic Waste" | Includes contaminated gloves, gowns, shoe covers, and other disposable materials. |
| Liquid Waste | Leak-proof, screw-cap container labeled "Cytotoxic Liquid Waste" | Includes unused solutions and contaminated solvents. |
| Sharps Waste | Puncture-proof sharps container labeled "Cytotoxic Sharps" | Includes contaminated needles, syringes, and pipette tips. |
Spill Management
In the event of a spill, the area should be immediately secured to prevent further contamination.[4] A cytotoxic spill kit should be readily available in the laboratory.
The following diagram illustrates the logical steps for managing a spill of this compound.
Caption: Spill response plan for this compound.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent cytotoxic agent, this compound, and maintain a safe and compliant laboratory environment.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. ipservices.care [ipservices.care]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
